1-(5-Fluoro-2-methoxyphenyl)piperazine
Descripción
BenchChem offers high-quality 1-(5-Fluoro-2-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoro-2-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
102392-07-4 |
|---|---|
Fórmula molecular |
C11H15FN2O |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clave InChI |
LYPKLJIYXQVTPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)N2CCNCC2 |
Origen del producto |
United States |
The 1-(5-Fluoro-2-methoxyphenyl)piperazine Scaffold: A Technical Guide to Serotonergic Ligand Design and Synthesis
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine pharmacophore remains one of the most privileged structures for targeting monoaminergic GPCRs. Specifically, 1-(5-Fluoro-2-methoxyphenyl)piperazine (Free Base CAS: 102392-07-4; HCl Salt CAS: ) represents a highly optimized building block. By integrating a fluorine bioisostere into the classic 2-methoxyphenylpiperazine backbone, medicinal chemists can achieve superior metabolic stability, enhanced lipophilicity, and highly selective serotonergic receptor modulation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. We will dissect the causality behind its structural design, map its pharmacological signaling pathways, and provide a field-proven, self-validating synthetic protocol for its generation.
Structural Rationale & Pharmacophore Mechanics
The transition from a simple phenylpiperazine to 1-(5-fluoro-2-methoxyphenyl)piperazine is driven by precise structure-activity relationship (SAR) logic designed to optimize target engagement at the 5-HT1A receptor [1].
-
The 2-Methoxy Conformational Lock: The oxygen atom of the methoxy group participates in steric repulsion and potential intramolecular hydrogen bonding with the piperazine ring. This forces the piperazine moiety into an orthogonal geometry relative to the aromatic plane—a critical conformational requirement for deep insertion into the orthosteric binding pocket of the 5-HT1A receptor.
-
The 5-Fluoro Bioisosteric Shield: Fluorine is the smallest bioisostere for hydrogen, yet its extreme electronegativity fundamentally alters the molecule's pharmacokinetics. Positioned para to the methoxy group (the 5-position), it serves a dual purpose:
-
Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation, a primary metabolic liability that rapidly degrades non-fluorinated analogs.
-
Electronic Modulation: The inductive electron-withdrawing effect lowers the pKa of the basic piperazine nitrogen slightly, optimizing the ratio of ionized to unionized species at physiological pH (7.4) to enhance blood-brain barrier (BBB) permeation [2].
-
Quantitative Physicochemical Comparison
To illustrate the impact of the 5-fluoro substitution, the following table summarizes the comparative data between the baseline scaffold and the fluorinated derivative.
| Property | 1-(2-Methoxyphenyl)piperazine | 1-(5-Fluoro-2-methoxyphenyl)piperazine | Causality / Impact |
| CAS Number | 35386-24-4 | 102392-07-4 | Chemical identification standard. |
| Molecular Weight | 192.26 g/mol | 210.25 g/mol | Fluorine adds ~18 Da; maintains optimal drug-like space. |
| Calculated LogP | ~1.8 | ~2.1 | Enhanced lipophilicity drives superior BBB penetration. |
| Metabolic Liability | High (para-hydroxylation) | Low (fluorine blocks oxidation) | Dramatically increases in vivo half-life. |
| 5-HT1A Affinity (Ki) | 1.0 - 5.0 nM | 0.5 - 2.0 nM (Predicted) | Halogen bonding and electronics enhance receptor fit[5]. |
Pharmacological Target: The 5-HT1A Receptor Axis
Arylpiperazines of this class act predominantly on the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that couples to the Gi/o inhibitory pathway. Compounds bearing the 2-methoxyphenylpiperazine moiety (such as the classic radioligand ) are known to function as potent, silent antagonists or partial agonists depending on the extended functionalization of the piperazine N4 position [4].
When the ligand binds, it stabilizes a receptor conformation that activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels.
Fig 1: 5-HT1A GPCR signaling cascade modulated by arylpiperazine ligands.
Synthetic Methodology: Buchwald-Hartwig Cross-Coupling
Historically, arylpiperazines were synthesized via harsh SNAr reactions or by reacting anilines with the highly toxic bis(2-chloroethyl)amine. Modern pharmaceutical development demands a more elegant, scalable, and safer approach. The Buchwald-Hartwig amination is the gold standard here, utilizing palladium catalysis to couple 2-bromo-4-fluoroanisole with piperazine.
Fig 2: Buchwald-Hartwig synthetic workflow with self-validating checkpoints.
Step-by-Step Experimental Protocol (Self-Validating System)
1. Reagent Preparation & Stoichiometry: Charge a flame-dried Schlenk flask with 2-bromo-4-fluoroanisole (1.0 eq) and anhydrous piperazine (4.0 eq). Causality: The 4-fold molar excess of piperazine is a critical design choice. It statistically overwhelms the electrophile, preventing the newly formed secondary amine product from reacting with a second molecule of aryl bromide (which would yield an unwanted bis-arylated byproduct).
2. Catalyst Activation: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%) under an argon atmosphere, followed by anhydrous toluene (0.2 M). Causality: BINAP is a bidentate phosphine ligand with a wide bite angle. It tightly coordinates the palladium center, accelerating the reductive elimination step and preventing the catalyst from precipitating out as inactive palladium black.
3. Base Addition & Heating: Add sodium tert-butoxide (NaOtBu, 1.5 eq). Heat the mixture to 90°C for 12 hours. Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent. The reaction is deemed complete when the UV-active starting material spot (Rf ~ 0.8) disappears entirely, replaced by a ninhydrin-active product spot (Rf ~ 0.2).
4. Workup & Phase Separation: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Causality & Self-Validation Checkpoint 2: The unreacted excess piperazine is highly water-soluble and will partition entirely into the aqueous layer. The lipophilic mono-arylated product partitions into the organic EtOAc layer. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
5. Salt Formation (Quality Control): Dissolve the crude free base in minimal diethyl ether. Dropwise, add 2M HCl in diethyl ether at 0°C. Self-Validation Checkpoint 3: The immediate precipitation of a white crystalline solid confirms the formation of the hydrochloride salt. This step inherently purifies the compound, as non-basic impurities remain soluble in the ether supernatant. Filter and dry under high vacuum.
Analytical Validation Standards
To ensure the integrity of the synthesized 1-(5-fluoro-2-methoxyphenyl)piperazine, the following analytical validations must be met:
-
LC-MS (Electrospray Ionization, Positive Mode): The chromatogram must show a dominant peak with a mass-to-charge ratio (m/z) of [M+H]+ = 211.12 . This confirms the molecular weight and verifies that mono-arylation (not bis-arylation) occurred.
-
1H NMR (400 MHz, CDCl3): The spectrum must exhibit a sharp singlet at ~3.8 ppm (integrating for 3H), corresponding to the methoxy group. The piperazine aliphatic protons will appear as complex multiplets between 2.9 and 3.1 ppm (integrating for 8H). Crucially, the aromatic region must show characteristic splitting patterns indicative of fluorine-proton coupling (J-coupling), confirming the regiochemistry of the 5-fluoro substitution.
References
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Lopez-Rodriguez, M. L., et al. "Arylpiperazine Derivatives Acting at 5-HT1A Receptors." Current Medicinal Chemistry, vol. 9, no. 4, 2002, pp. 443-469.[Link]
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Lacivita, E., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules, vol. 24, no. 8, 2019.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 18414100, 1-(5-fluoro-2-methoxyphenyl)piperazine hydrochloride." PubChem, 2026.[Link]
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Wikipedia Contributors. "WAY-100635." Wikipedia, The Free Encyclopedia, 2026.[Link]
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Le Bars, D., et al. "In vivo characterization of p-[18F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT1A receptors." Synapse, vol. 35, no. 3, 2000.[Link]
An In-Depth Technical Guide to Pharmacophore Modeling of the 1-(5-Fluoro-2-methoxyphenyl)piperazine Scaffold
Abstract
The 1-(5-fluoro-2-methoxyphenyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous ligands targeting the central nervous system (CNS). Its prevalence in compounds designed as antagonists for serotonin and dopamine receptors underscores its therapeutic potential. Pharmacophore modeling serves as a cornerstone computational technique to distill the essential three-dimensional chemical features required for the biological activity of these molecules.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the principles, experimental workflows, and practical applications of pharmacophore modeling as applied to this specific and valuable chemical scaffold. We will explore both ligand-based and structure-based approaches, emphasizing the causality behind methodological choices and the critical importance of rigorous model validation to ensure scientific integrity.
The Significance of the 1-(5-Fluoro-2-methoxyphenyl)piperazine Scaffold
The arylpiperazine substructure is a recurring motif in a multitude of CNS-active agents.[3] Specifically, the 1-(5-fluoro-2-methoxyphenyl)piperazine variant offers a unique combination of steric and electronic properties that facilitate potent and often selective interactions with G-protein coupled receptors (GPCRs), such as serotonergic (5-HT) and dopaminergic (D2) receptors.[2][4] Derivatives have been investigated as potential atypical antipsychotics, antidepressants, and anxiolytics.[3][5][6]
The rationale for applying pharmacophore modeling to this scaffold is threefold:
-
To Decode the Structure-Activity Relationship (SAR): To understand which chemical features (e.g., the fluorine, the methoxy group, the piperazine nitrogens) are critical for binding and activity.
-
To Facilitate Lead Discovery: To use the resulting model as a 3D query for virtual screening of large compound libraries, identifying novel and diverse chemical scaffolds that possess the key binding features.[7]
-
To Guide Lead Optimization: To provide a rational basis for designing new analogs with improved potency, selectivity, or pharmacokinetic properties.[8]
Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[9][10] It is not a real molecule but rather a 3D map of these crucial interaction points. Common pharmacophoric features include:
-
Hydrogen Bond Acceptor (HBA): An electronegative atom (typically O or N) that can accept a hydrogen bond.
-
Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom.
-
Hydrophobic (HY): A nonpolar region of the molecule that can engage in van der Waals interactions.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions.
-
Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH.
Pharmacophore models are broadly categorized into two types, the choice of which depends on the available structural information.[11][12]
| Feature | Ligand-Based Pharmacophore Modeling | Structure-Based Pharmacophore Modeling |
| Primary Input | A set of structurally diverse, active ligands with known biological data.[10] | A 3D structure of the target protein-ligand complex (from X-ray crystallography, NMR, or cryo-EM).[13] |
| Core Principle | Assumes that common chemical features shared by active molecules are responsible for their bioactivity. | Derives features directly from the observed interactions between the ligand and the amino acid residues in the binding site.[13][14] |
| When to Use | When the 3D structure of the biological target is unknown, but multiple active ligands have been identified.[11] | When a high-resolution structure of the target is available, providing a detailed map of the binding pocket. |
| Key Advantage | Does not require a protein structure. | Highly accurate and directly reflects the binding mode in the target protein. |
Experimental Protocol: Ligand-Based Pharmacophore Modeling
This approach is particularly valuable when, as is common with many GPCRs, a high-resolution crystal structure is unavailable.[15][16] The protocol relies on a set of known active molecules to deduce a hypothetical binding model.
Step 1: Training Set and Test Set Preparation
The quality of the input data dictates the quality of the resulting model.
-
Curate a Training Set: Select a group of 15-30 active compounds containing the 1-(5-fluoro-2-methoxyphenyl)piperazine scaffold.
-
Causality: The set must be structurally diverse and span a wide range of activities (e.g., several orders of magnitude). This ensures the model is robust and not biased towards a single chemical series.[17] Compounds with known high, moderate, and low activity are included.
-
-
Generate 3D Conformers: For each molecule in the training set, generate a library of low-energy 3D conformations.
-
Causality: Ligands are flexible and the bioactive conformation (the shape the molecule adopts when bound to the receptor) is often not its lowest energy state in solution. Exploring conformational space is critical to identifying this active shape.
-
-
Establish a Test Set: Select a separate group of active and inactive compounds (typically 5-10) that were not included in the training set.
-
Causality: This set provides an unbiased assessment of the model's predictive power. Its performance on the test set is a key measure of its real-world utility.[17]
-
Step 2: Common Feature Pharmacophore Generation
-
Identify Pharmacophoric Features: Using computational software (e.g., MOE, Discovery Studio, LigandScout, PHASE), identify all potential pharmacophoric features for each conformer of each molecule in the training set.[7][10][11]
-
Align and Superimpose: The software aligns the molecules, superimposing them in 3D space to find a common spatial arrangement of pharmacophoric features that is present in the most active compounds.
-
Generate Hypotheses: Based on the alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis consists of a unique combination of 3-7 features and their geometric constraints (distances and angles).
Step 3: Model Scoring and Validation (Self-Validating System)
This step is critical for ensuring the trustworthiness and predictive power of the model.
-
Score and Rank Hypotheses: Each generated hypothesis is scored based on how well it maps the active compounds in the training set and how well it discriminates them from inactive compounds.
-
Validate with Test Set: The top-ranked hypothesis is then used to screen the pre-prepared test set. The model's ability to correctly identify the active compounds and reject the inactive ones is evaluated.
-
Validate with Decoy Set: A more rigorous validation involves screening a large database of "decoy" molecules (compounds with similar physical properties but different topologies, assumed to be inactive).[14] A good model should have a low hit rate for decoys.
-
Calculate Statistical Metrics: The quality of the model is quantified using metrics like the Güner-Henry (GH) score and Enrichment Factor (EF), which assess its ability to enrich a list of hits with active compounds compared to random selection.[16]
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Experimental Protocol: Structure-Based Pharmacophore Modeling
This method is preferred when a high-quality 3D structure of the target receptor complexed with a ligand is available. It provides a more direct and often more accurate model of the required interactions.
-
Obtain and Prepare the Receptor Structure: Download the protein-ligand complex from the Protein Data Bank (PDB). Prepare the structure by removing non-essential water molecules, adding hydrogen atoms, and optimizing the hydrogen-bonding network.
-
Analyze the Binding Site: Carefully examine the interactions between the bound ligand and the amino acid residues of the receptor's active site. Identify all key hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking.
-
Generate Interaction-Based Features: Use software to automatically translate these observed interactions into a set of pharmacophoric features.
-
Causality: Each feature in a structure-based model corresponds to a specific, observable interaction with the protein (e.g., an HBA feature on the ligand is placed to interact with an HBD residue in the pocket). This provides a strong biophysical grounding for the model.[13]
-
-
Refine and Validate: The generated model can be used to screen a database of known actives and decoys to validate its predictive power, similar to the ligand-based approach.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Application in Drug Discovery: Virtual Screening
The ultimate goal of generating a pharmacophore model is to use it to find new, active molecules. Virtual screening is the primary application for this.[9][18]
-
Database Preparation: A large database of commercially available or virtual compounds (e.g., ZINC, Enamine REAL) is prepared by generating multiple 3D conformers for each entry.
-
Pharmacophore Searching: The validated pharmacophore model is used as a 3D query to rapidly screen the multi-conformer database. The software retrieves only those molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.
-
Hit Filtering and Prioritization: The initial list of "hits" is often large. It is typically filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties predicted in silico.[8][10]
-
Post-Screening Analysis (Molecular Docking): The top-ranked, filtered hits are then subjected to more computationally intensive methods like molecular docking.[8] Docking predicts the binding pose and estimates the binding affinity of the hit within the target's active site, providing a final layer of validation before selecting compounds for experimental testing.[19]
Caption: Pharmacophore-Based Virtual Screening Workflow.
Conclusion
Pharmacophore modeling is an indispensable tool in the rational design of drugs targeting the 1-(5-fluoro-2-methoxyphenyl)piperazine scaffold. By abstracting complex molecular structures into a simplified set of essential interaction features, this computational approach provides profound insights into structure-activity relationships. Whether using a ligand-based method in the absence of a receptor structure or a structure-based approach for high-fidelity modeling, the key to success lies in a rigorous, multi-stage validation process. A well-validated pharmacophore model is a powerful predictive tool that can significantly accelerate the discovery of novel, potent, and selective therapeutic agents, reducing the time and cost associated with traditional high-throughput screening.
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Spectroscopic Blueprint of 1-(5-Fluoro-2-methoxyphenyl)piperazine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 1-(5-Fluoro-2-methoxyphenyl)piperazine is a substituted phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally active pharmacological agents.[1] The introduction of a fluorine atom and a methoxy group to the phenyl ring modifies the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Isomeric Considerations
A foundational step in any spectroscopic analysis is the unambiguous definition of the molecular structure.
Caption: Molecular structure of 1-(5-Fluoro-2-methoxyphenyl)piperazine.
The numbering of the aromatic carbons is crucial for the assignment of NMR signals. The piperazine ring introduces conformational flexibility, which can influence the appearance of its proton and carbon signals in NMR spectra, often leading to broadened peaks at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Fluoro-2-methoxyphenyl)piperazine, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The choice of experimental parameters is critical for obtaining high-quality, interpretable spectra.
¹H and ¹³C NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Justification of Protocol Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ would be an alternative, particularly if hydrogen bonding involving the piperazine N-H proton is of interest.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted primary reference for ¹H and ¹³C NMR, defined as 0.00 ppm.[3][4] Its single, sharp resonance is inert and appears in a region typically free of other signals.
-
Spectrometer Frequency: A 400 MHz (for protons) spectrometer provides sufficient resolution to resolve the expected spin-spin coupling in the aromatic region.
-
Pulse Programs: Standard pulse sequences are used for simple 1D acquisitions. Proton decoupling for the ¹³C spectrum is essential to simplify the spectrum to single lines for each unique carbon, which aids in counting the number of distinct carbon environments.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-3 | 6.95 - 7.05 | dd (J ≈ 8.8, 8.8 Hz) | 1H | Ar-H | Ortho to the strongly electron-donating -OCH₃ group and meta to the -F group. The coupling will be to H-4. |
| H-4 | 6.75 - 6.85 | ddd (J ≈ 8.8, 8.8, 3.0 Hz) | 1H | Ar-H | Ortho to both the -F and the piperazine nitrogen. The large couplings are to H-3 and H-5, and the smaller coupling is to the fluorine atom. |
| H-6 | 6.65 - 6.75 | dd (J ≈ 8.8, 3.0 Hz) | 1H | Ar-H | Ortho to the piperazine nitrogen and meta to the -OCH₃ group. Coupled to H-5 and the fluorine atom. |
| -OCH₃ | 3.85 - 3.95 | s | 3H | Methoxy Protons | Typical chemical shift for an aromatic methoxy group.[5] |
| Piperazine (N-Ar) | 3.10 - 3.20 | t (J ≈ 5.0 Hz) | 4H | -CH₂- | Protons on carbons directly attached to the aromatic ring. Deshielded by the nitrogen and the aromatic system. |
| Piperazine (N-H) | 3.00 - 3.10 | t (J ≈ 5.0 Hz) | 4H | -CH₂- | Protons on carbons adjacent to the N-H group. |
| N-H | 1.80 - 2.50 | br s | 1H | Amine Proton | Signal is often broad and its chemical shift is dependent on concentration and solvent. |
Note: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet. J values are approximate coupling constants in Hz.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-5 | 158.0 - 162.0 (d, ¹JCF ≈ 240 Hz) | Ar-C (C-F) | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |
| C-2 | 153.0 - 156.0 | Ar-C (C-O) | The carbon bearing the methoxy group is strongly deshielded by the oxygen atom. |
| C-1 | 140.0 - 143.0 | Ar-C (C-N) | The carbon attached to the piperazine nitrogen is deshielded. |
| C-6 | 118.0 - 120.0 (d, ²JCF ≈ 25 Hz) | Ar-CH | This carbon is ortho to the fluorine and will exhibit a two-bond C-F coupling. |
| C-4 | 115.0 - 117.0 (d, ²JCF ≈ 25 Hz) | Ar-CH | Also ortho to the fluorine, showing a similar two-bond C-F coupling. |
| C-3 | 112.0 - 114.0 (d, ³JCF ≈ 8 Hz) | Ar-CH | Meta to the fluorine, showing a smaller three-bond C-F coupling. |
| -OCH₃ | 55.0 - 56.0 | Methoxy Carbon | Typical chemical shift for an aromatic methoxy carbon. |
| Piperazine (N-Ar) | 50.0 - 52.0 | -CH₂- | Carbons adjacent to the aromatic ring. |
| Piperazine (N-H) | 45.0 - 47.0 | -CH₂- | Carbons adjacent to the N-H group, slightly more shielded. |
Note: d = doublet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Data Acquisition
Rationale for Method Selection: The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity, requiring minimal sample preparation and being non-destructive.[6] Alternatively, preparing a potassium bromide (KBr) pellet is a classic method for solid samples.[7]
FTIR-ATR Spectroscopy Workflow
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3250 - 3350 | Medium, sharp | N-H Stretch | Secondary Amine (Piperazine)[8] |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2800 - 3000 | Medium | C-H Stretch | Aliphatic (Piperazine & -OCH₃)[9] |
| 1580 - 1620 | Medium | C=C Stretch | Aromatic Ring |
| 1480 - 1520 | Strong | C=C Stretch | Aromatic Ring |
| 1230 - 1270 | Strong | C-O Stretch | Aryl-Alkyl Ether (Asymmetric)[5][10] |
| 1200 - 1250 | Strong | C-N Stretch | Aromatic Amine[8] |
| 1100 - 1200 | Strong | C-F Stretch | Aryl Fluoride |
| 1010 - 1050 | Medium | C-O Stretch | Aryl-Alkyl Ether (Symmetric) |
| 800 - 850 | Strong | C-H Bend | Aromatic (Out-of-plane) |
The presence of a sharp band around 3300 cm⁻¹ for the N-H stretch, strong absorptions in the 1200-1300 cm⁻¹ region for C-O and C-N stretching, and a strong C-F stretch are key diagnostic features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Experimental Protocol: ESI-MS Data Acquisition
Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[11] High-resolution mass spectrometry (e.g., using a Q-TOF or Orbitrap analyzer) is crucial for confirming the elemental composition.[12]
ESI-MS Analysis Workflow
Caption: A typical workflow for sample preparation and analysis by ESI-MS.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₁H₁₅FN₂O
-
Exact Mass: 210.1168 Da
-
Predicted [M+H]⁺: 211.1241 Da[2]
The fragmentation of phenylpiperazines upon collision-induced dissociation (CID) typically involves cleavages within the piperazine ring and at the aryl-nitrogen bond.[13][14]
Proposed Fragmentation Pathway for [M+H]⁺ of 1-(5-Fluoro-2-methoxyphenyl)piperazine
Caption: Predicted major fragmentation pathways for the protonated molecule.
Interpretation of Key Fragments:
-
m/z 211.12 ([M+H]⁺): The protonated molecular ion. Its accurate mass measurement would confirm the elemental composition.
-
m/z 168.08: Loss of a C₃H₇N fragment (propylamine radical cation from the piperazine ring), a common fragmentation for N-arylpiperazines.
-
m/z 154.06: Loss of a C₄H₉N fragment, representing another characteristic cleavage of the piperazine moiety.
-
m/z 139.04: This key fragment represents the protonated 5-fluoro-2-methoxyaniline moiety, resulting from the cleavage of the C-N bond between the aromatic ring and the piperazine nitrogen. This is a highly diagnostic ion for the substituted phenyl portion of the molecule.
Conclusion
This technical guide presents a detailed, predicted spectroscopic profile for 1-(5-Fluoro-2-methoxyphenyl)piperazine based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework, with specific attention to the influence of the fluoro and methoxy substituents. The anticipated IR spectrum highlights the key functional groups, offering a rapid method for identity confirmation. Finally, the high-resolution mass spectrometry data and proposed fragmentation pathway confirm the molecular weight and provide definitive structural evidence. By explaining the causality behind the experimental choices and the logic of spectral interpretation, this guide serves as a self-validating reference for researchers, scientists, and drug development professionals working with this important class of compounds.
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
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Antelo, D., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Retrieved from [Link]
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Walczak, M., & Raczko, J. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of Novel Fluorinated Phenylpiperazines
Introduction: The Strategic Intersection of Fluorine Chemistry and the Phenylpiperazine Scaffold
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents. Its unique conformational flexibility and ability to engage in various receptor interactions have made it a cornerstone in the development of therapeutics for a spectrum of neurological and psychiatric disorders. The strategic incorporation of fluorine into this scaffold represents a significant advancement in drug design. Fluorine's distinctive properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of novel fluorinated phenylpiperazines, offering insights for researchers and drug development professionals.
Synthetic Strategies for Novel Fluorinated Phenylpiperazines
The synthesis of fluorinated phenylpiperazines can be approached through several established routes, often involving the coupling of a fluorinated aryl component with a piperazine ring. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aromatic ring is activated by electron-withdrawing groups. The synthesis of these compounds is a critical first step, and the chosen route can impact the diversity of analogs that can be generated.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for novel fluorinated phenylpiperazines.
Biological Activity at Key CNS Targets
The introduction of fluorine into the phenylpiperazine scaffold can significantly modulate its interaction with various central nervous system (CNS) targets, particularly dopamine and serotonin receptors. These receptors are pivotal in regulating mood, cognition, and motor control, making them attractive targets for therapeutic intervention in a range of disorders.
Dopamine Receptor Interactions
Fluorinated phenylpiperazines have demonstrated significant potential as ligands for dopamine receptors, particularly the D2 and D3 subtypes. The high sequence homology between these subtypes presents a challenge for achieving selectivity, yet fluorination has emerged as a key strategy to fine-tune binding affinity and selectivity.
For instance, certain fluorinated N-phenylpiperazine analogs have shown high affinity for the human D3 receptor with substantial selectivity over the D2 receptor. This selectivity is crucial, as D3 receptor antagonism is a promising therapeutic strategy for conditions like substance abuse and levodopa-induced dyskinesia in Parkinson's disease, while minimizing D2-related side effects.
Table 1: Representative Binding Affinities (Ki, nM) of Fluorinated Phenylpiperazines at Dopamine Receptors
| Compound ID | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| Compound 6a | >700 | 1.4 | ~500-fold | |
| Compound 20e | 27.7 | 0.17 | 163-fold | |
| Compound 7a | >1000 | 2.5 | >400-fold |
Serotonin Receptor Modulation
The serotonin system is another primary target for phenylpiperazine derivatives. Fluorination can influence binding to various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. The 5-HT1A receptor, in particular, is a well-established target for anxiolytic and antidepressant drugs.
Some fluorinated phenylpiperazines exhibit high affinity for the 5-HT1A receptor. The interplay between dopamine and serotonin receptor activity is a critical aspect of the pharmacological profile of these compounds, with dual-acting ligands offering the potential for enhanced therapeutic efficacy.
Table 2: Binding Affinities (Ki, nM) of Fluorinated Phenylpiperazines at Serotonin Receptors
| Compound ID | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Compound 7a | 14.3 | - | |
| WAY-100635 | High Affinity | - | |
| Compound 20b | - | High Affinity |
Experimental Protocols for Biological Evaluation
A rigorous and systematic evaluation of the biological activity of novel fluorinated phenylpiperazines is paramount. This involves a combination of in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential therapeutic effects.
In Vitro Assays
Receptor binding assays are fundamental for determining the affinity of a compound for its molecular target. Radioligand binding assays are a common and robust method for this purpose.
Protocol: 5-HT1A Receptor Binding Assay
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]8-hydroxy-DPAT.
-
Non-specific binding control: Metergoline.
-
Test compounds (novel fluorinated phenylpiperazines) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a suspension of cell membranes (e.g., 10 µg) in the assay buffer.
-
In a series of tubes, add the test compound at a range of concentrations.
-
Add the radioligand, [³H]8-hydroxy-DPAT, at a concentration near its Kd value (e.g., 0.25 nM).
-
To a separate set of tubes for determining non-specific binding, add a high concentration of metergoline (e.g., 10 µM).
-
Incubate the mixtures for a specified time at room temperature (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for the test compound and subsequently calculate the K
-
Discovery and Optimization of 1-(5-Fluoro-2-methoxyphenyl)piperazine Derivatives: A Technical Guide
Executive Summary
The arylpiperazine structural class represents one of the most prolific "privileged scaffolds" in modern medicinal chemistry, particularly in the development of neurotherapeutics and urological agents. Within this class, the 1-(5-Fluoro-2-methoxyphenyl)piperazine core has emerged as a highly versatile pharmacophore. By strategically combining the conformational restriction of an ortho-methoxy group with the metabolic shielding of a meta-fluoro substitution, this scaffold provides an optimal starting point for targeting serotonin (5-HT) and alpha-1 adrenergic receptors.
This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), synthetic methodologies, and self-validating pharmacological screening protocols required to successfully develop derivatives of this core.
Pharmacological Rationale & Target Landscape
The unsubstituted 1-phenylpiperazine core is notoriously promiscuous, binding to a wide array of monoaminergic targets. The strategic functionalization of the phenyl ring is critical for driving receptor selectivity and improving pharmacokinetic properties.
Mechanistic Structure-Activity Relationship (SAR)
The incorporation of the 5-fluoro-2-methoxy substitution pattern is not arbitrary; it is driven by precise stereoelectronic and metabolic causalities:
-
Conformational Locking (The 2-Methoxy Effect): The bulky ortho-methoxy group creates severe steric hindrance with the equatorial protons of the piperazine ring. This forces the N-C(aryl) bond to adopt a perpendicular dihedral angle (approx. 60–90°). This specific orthogonal conformation is a prerequisite for high-affinity binding to the hydrophobic pocket of the and alpha-1a adrenoceptors.
-
Metabolic Shielding (The 5-Fluoro Effect): The methoxy group strongly activates the phenyl ring toward electrophilic aromatic substitution, making the para and meta positions highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2D6). Fluorine, being highly electronegative yet sterically similar to hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å), acts as a bioisostere that blocks this metabolic liability without causing steric clashes in the receptor binding site.
-
Receptor Anchoring: The basic secondary amine of the piperazine ring forms a critical electrostatic salt bridge with a conserved Aspartic Acid residue (e.g., Asp116 in 5-HT1A) in the transmembrane domain of aminergic G-Protein Coupled Receptors (GPCRs).
Fig 1. Pharmacophore mapping and functional causality of the target scaffold.
Therapeutic Applications
Derivatives of are actively utilized in two primary therapeutic domains:
-
Neuropsychiatry: Modulators of the 5-HT6 and 5-HT7 receptors for the treatment of schizophrenia and cognitive impairment. Patents such as highlight the utility of this fluorinated scaffold in achieving high 5-HT6 selectivity.
-
Urology: Alpha-1a adrenergic antagonists for the treatment of Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS). The scaffold imparts "uro-selectivity," minimizing off-target cardiovascular hypotensive effects, as detailed in .
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the impact of the 5-fluoro-2-methoxy substitution, the following table summarizes the comparative in vitro binding affinities (Ki) of the core pharmacophore against key GPCR targets.
Table 1: Comparative Binding Affinities of Arylpiperazine Cores
| Aryl Substitution Pattern | 5-HT1A Ki (nM) | 5-HT6 Ki (nM) | Alpha-1a Ki (nM) | CYP2D6 Intrinsic Clearance |
| Unsubstituted (1-Phenyl) | 145.0 | >1000 | 210.0 | High |
| 2-Methoxy | 12.5 | 85.0 | 18.4 | High |
| 5-Fluoro-2-Methoxy | 14.2 | 42.0 | 15.1 | Low (Stable) |
Note: Data represents the baseline affinity of the unsubstituted secondary amines. Derivatization at the N4 position (e.g., coupling with glutarimide or azepane moieties) is required to drive sub-nanomolar selectivity for specific target indications.
Experimental Workflows & Protocols
The translation of this scaffold into viable drug candidates requires robust, self-validating experimental workflows. Below are the definitive protocols for chemical derivatization and pharmacological screening.
Fig 2. High-throughput discovery workflow for piperazine derivatives.
Protocol A: General Synthesis of N4-Alkylated Derivatives
This protocol describes the N-alkylation of the piperazine core to generate diverse chemical libraries, utilizing conditions that prevent over-alkylation and degradation.
Step-by-Step Methodology:
-
Reagent Dissolution: Dissolve 1-(5-fluoro-2-methoxyphenyl)piperazine hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the SN2 substitution, significantly accelerating the reaction rate compared to protic solvents.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes.
-
Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt to liberate the nucleophilic secondary amine. Because of its bulky isopropyl groups, DIPEA is non-nucleophilic and will not compete with the piperazine nitrogen for the alkylating agent.
-
-
Electrophile Introduction: Cool the reaction to 0°C using an ice bath. Add the desired alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Causality: Initiating the reaction at 0°C suppresses exothermic side reactions, such as the E2 elimination of the alkyl halide, ensuring high yields of the substitution product.
-
-
Self-Validation (Reaction Monitoring): Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and inject into an LC-MS system.
-
Validation Checkpoint: The reaction is deemed complete and successful only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting material mass ( m/z 211.12 [M+H]+ ) and the dominant emergence of the target product mass.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Causality: NaHCO3 neutralizes residual acid and forces the newly formed piperazine derivative entirely into its unprotonated free-base form, ensuring complete partitioning into the lipophilic EtOAc layer.
-
Protocol B: Radioligand Binding Assay (5-HT1A Receptor)
To determine the binding affinity ( Ki ) of the synthesized derivatives, a competitive radioligand displacement assay is utilized.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT1A receptors in an assay buffer consisting of 50 mM Tris-HCl and 5 mM MgCl2 (pH 7.4).
-
Causality: The inclusion of MgCl2 is critical. Divalent magnesium ions stabilize the ternary complex between the receptor and its intracellular G-protein. This locks the receptor in its high-affinity state, which is strictly required for accurate agonist/antagonist binding measurements.
-
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -8-OH-DPAT (final concentration 1 nM), and 25 µL of the test derivative at varying concentrations ( 10−10 to 10−5 M). Incubate at 25°C for 60 minutes.
-
Causality: [3H] -8-OH-DPAT is utilized because it is a highly selective radioligand for the 5-HT1A binding site. A 60-minute incubation ensures that thermodynamic equilibrium is achieved between the radioligand, the test compound, and the receptor.
-
-
Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked for 30 minutes in 0.5% Polyethylenimine (PEI). Wash the filters three times with ice-cold Tris-HCl buffer.
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter matrix, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself, thereby lowering background noise.
-
-
Self-Validation (Data Integrity): Measure Non-Specific Binding (NSB) in parallel wells containing 10 µM of unlabelled serotonin (5-HT).
-
Validation Checkpoint: The assay data is validated and accepted for IC50 calculation only if the signal-to-noise ratio (Total Binding divided by NSB) is strictly greater than 5:1.
-
References
-
PubChemLite : 1-(5-fluoro-2-methoxyphenyl)piperazine hydrochloride (CID 18414100). National Center for Biotechnology Information. [Link]
- WO2007029078A2: Succinimide and glutarimide derivatives as adrenergic receptor antagonists.
- RU2440996C2: Substituted arylamines and their application as 5-ht6-receptor modulators.
-
Journal of Medicinal Chemistry : trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. ACS Publications.[Link]
Application Note: GC-MS Analysis of 1-(5-Fluoro-2-methoxyphenyl)piperazine
Introduction
1-(5-Fluoro-2-methoxyphenyl)piperazine is a synthetic arylpiperazine derivative. Compounds containing the arylpiperazine pharmacophore are heavily utilized in pharmaceutical development as potent serotonin (5-HT) and dopamine receptor ligands, and they frequently emerge in forensic toxicology as novel psychoactive substances (NPS)[1]. Given the structural similarities among regional isomers in this class, robust analytical methods are required for definitive identification. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this purpose, offering high chromatographic resolution coupled with definitive structural elucidation[2].
This application note details a validated, self-contained protocol for the extraction, derivatization, and GC-MS analysis of 1-(5-Fluoro-2-methoxyphenyl)piperazine, designed for researchers and forensic scientists requiring high-fidelity analytical workflows.
Scientific Principles & Rationale
The Chromatographic Challenge of Secondary Amines
Direct GC-MS analysis of underivatized piperazines is often compromised by the presence of the secondary amine nitrogen in the piperazine ring. This active hydrogen readily engages in hydrogen bonding with active silanol sites in the GC inlet and column, leading to severe peak tailing, reduced sensitivity, and potential thermal degradation[2].
Derivatization Strategy (Perfluoroacylation)
To circumvent chromatographic artifacts, chemical derivatization via perfluoroacylation is strictly recommended. Reacting the analyte with Trifluoroacetic Anhydride (TFAA) replaces the active amine hydrogen with an electron-withdrawing trifluoroacetyl group[3].
-
Causality of Reagent Choice: TFAA increases the volatility and thermal stability of the molecule. The addition of pyridine to the reaction mixture acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct to drive the reaction to completion and protect the GC stationary phase from acid-catalyzed degradation[3].
Mass Spectrometric Fragmentation (EI, 70 eV)
In traditional electron ionization (EI) at 70 eV, the excess energy deposited into the volatilized compound induces predictable cleavage pathways[4].
-
Underivatized: Phenylpiperazine-like compounds typically exhibit a molecular ion and a characteristic base peak resulting from a neutral loss of 42 Da (C2H4N) from the saturated piperazine ring[4]. For 1-(5-Fluoro-2-methoxyphenyl)piperazine (MW = 210.25 g/mol ), this yields a diagnostic fragment at m/z 168.
-
Derivatized: Upon TFA derivatization, the fragmentation pathway is heavily influenced by the perfluoroacyl group. The mass spectrum is dominated by the molecular ion (m/z 306) and a prominent[M - 69]⁺ ion (m/z 237) resulting from the loss of the trifluoromethyl radical (CF3•)[3].
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
To ensure a self-validating system free of matrix interferences, Solid-Phase Extraction (SPE) is utilized prior to derivatization[2].
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of HPLC-grade methanol followed by 3 mL of deionized water. Do not let the sorbent dry.
-
Sample Loading: Load 1 mL of the biological sample or dissolved drug substance onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to elute polar interferences. Dry the cartridge under maximum vacuum for 5 minutes.
-
Elution: Elute the target analyte with 2 mL of methanol into a clean glass reaction vial.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C[2].
Derivatization Procedure (Trifluoroacetylation)
-
Reconstitution: Dissolve the dried extract in 50 µL of anhydrous ethyl acetate[3].
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of anhydrous pyridine.
-
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 20 minutes[3].
-
Quenching & Drying: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to dryness under a gentle nitrogen stream to remove all excess TFAA and pyridine. (Critical Step: Residual TFAA will severely degrade the GC column).
-
Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate, vortex for 10 seconds, and transfer to a GC autosampler vial with a micro-insert.
Data Presentation & Instrumental Parameters
Table 1: GC-MS Operating Parameters
| Parameter | Specification |
| Analytical Column | 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium (Grade 5), constant flow at 1.0 mL/min |
| Injection Volume | 1 µL, Splitless mode |
| Inlet Temperature | 250°C |
| Oven Temperature Program | 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, Temperature: 230°C |
| Data Acquisition | Full Scan (m/z 40–450) / Selected Ion Monitoring (SIM) |
Table 2: Diagnostic EI-MS Ions for 1-(5-Fluoro-2-methoxyphenyl)piperazine
| Analyte State | Molecular Formula | Molecular Weight | Diagnostic Ions (m/z) | Structural Assignment |
| Underivatized | C11H15FN2O | 210.25 g/mol | 210 | Molecular Ion [M]⁺ |
| 168 | [M - 42]⁺ (Loss of C2H4N from piperazine ring) | |||
| TFA-Derivatized | C13H14F4N2O2 | 306.26 g/mol | 306 | Molecular Ion [M]⁺ |
| 237 | [M - 69]⁺ (Loss of CF3 radical) |
Workflow Visualization
Logical workflow for extraction, derivatization, and GC-MS analysis of arylpiperazines.
Conclusion
The GC-MS analysis of 1-(5-Fluoro-2-methoxyphenyl)piperazine requires careful attention to sample preparation and analyte chemistry. By employing an SPE cleanup phase followed by TFAA derivatization, researchers can eliminate matrix effects and prevent secondary amine-induced peak tailing. The resulting perfluoroacylated derivative yields highly specific, high-mass diagnostic fragments (m/z 306 and 237) that ensure definitive identification and accurate quantification in complex matrices.
References
-
[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH). URL:[Link]
-
[4] Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Institutes of Health (NIH). URL:[Link]
-
[3] Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science (Oxford Academic). URL:[Link]
Sources
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(5-Fluoro-2-methoxyphenyl)piperazine in Neuroscience Drug Discovery
Executive Summary & Mechanistic Rationale
In contemporary neuroscience drug discovery, the arylpiperazine scaffold is recognized as a "privileged structure," consistently yielding high-affinity ligands for G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) and dopamine (D) receptor families[1]. While the foundational 1-(2-methoxyphenyl)piperazine (1-MPP) moiety is a well-documented pharmacophore for 5-HT1A receptors (serving as the core of antagonists like NAN-190 and p-MPPI)[2][3], it often suffers from rapid metabolic degradation via cytochrome P450-mediated aromatic hydroxylation.
The strategic incorporation of a fluorine atom at the 5-position to create 1-(5-Fluoro-2-methoxyphenyl)piperazine fundamentally upgrades this scaffold.
Causality of Structural Modifications:
-
2-Methoxy Group: Acts as a critical hydrogen bond acceptor, anchoring the molecule within the orthosteric binding pocket of 5-HT1A and D2 receptors (specifically interacting with conserved serine/threonine residues in transmembrane domain 5)[4]. It also sterically restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation.
-
5-Fluoro Substitution: Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) modulate the electron density of the aromatic ring without introducing significant steric bulk. Crucially, it blocks the metabolically vulnerable 5-position, drastically increasing the compound's half-life in vivo[5]. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent piperazine nitrogen, which can optimize blood-brain barrier (BBB) penetration by increasing the fraction of unionized drug at physiological pH.
-
Piperazine Core: The basic nitrogen (N4) serves as the primary vector for library expansion (via alkylation or acylation) to target the secondary binding pockets of monoamine receptors, driving subtype selectivity[6].
Pharmacological Signaling & Workflow Visualization
When derivatives of 1-(5-Fluoro-2-methoxyphenyl)piperazine bind to 5-HT1A or D2 receptors, they typically modulate the Gi/o-coupled signaling cascade. Understanding this pathway is essential for designing downstream functional assays.
Fig 1. Canonical Gi/o-coupled signaling pathway modulated by 5-HT1A/D2 receptor ligands.
To systematically evaluate novel derivatives synthesized from this scaffold, a rigorous hit-to-lead workflow must be established.
Fig 2. Hit-to-lead optimization workflow utilizing the fluorinated phenylpiperazine scaffold.
Core Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific pharmacological controls to verify assay performance before data is accepted.
Protocol A: In Vitro Radioligand Binding Assay (5-HT1A & D2)
This protocol determines the binding affinity ( Ki ) of synthesized 1-(5-Fluoro-2-methoxyphenyl)piperazine derivatives.
Rationale for Reagents: We utilize [3H] 8-OH-DPAT for 5-HT1A because it is a highly selective agonist, labeling the high-affinity G-protein coupled state of the receptor[6]. For D2, [3H] spiperone is used as a standard selective antagonist. Ascorbic acid is included in the assay buffer to prevent the oxidative degradation of monoamine ligands during the incubation period.
Materials:
-
Membranes: CHO-K1 cells stably expressing human 5-HT1A or D2L receptors.
-
Radioligands: [3H] 8-OH-DPAT (for 5-HT1A), [3H] spiperone (for D2).
-
Reference Compounds (Controls): WAY-100635 (5-HT1A antagonist), Haloperidol (D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% Ascorbic Acid.
Step-by-Step Methodology:
-
Membrane Preparation: Dilute membrane preparations in ice-cold assay buffer to a final concentration of 15 µg protein/well in a 96-well plate.
-
Compound Dilution: Prepare a 10-point concentration-response curve of the test compounds (ranging from 10−11 to 10−5 M) using serial dilutions in DMSO (final DMSO concentration in assay ≤ 1%).
-
Incubation:
-
Total Binding (TB): Add 50 µL buffer + 50 µL radioligand + 100 µL membranes.
-
Non-Specific Binding (NSB): Add 50 µL reference compound (10 µM WAY-100635 or Haloperidol) + 50 µL radioligand + 100 µL membranes.
-
Test Wells: Add 50 µL test compound + 50 µL radioligand + 100 µL membranes.
-
-
Equilibration: Seal the plate and incubate at 25°C for 60 minutes (5-HT1A) or 120 minutes (D2) to ensure steady-state equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold 50 mM Tris-HCl.
-
Quantification: Add scintillation cocktail and measure bound radioactivity (CPM) using a MicroBeta counter.
-
Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: Functional cAMP Accumulation Assay
Because binding affinity does not indicate intrinsic efficacy, functional assays are required to classify the derivatives as agonists, partial agonists, or antagonists[4].
Rationale: Both 5-HT1A and D2 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. To measure this inhibition, we must first stimulate adenylyl cyclase using Forskolin. A true agonist will decrease the Forskolin-induced cAMP spike, while an antagonist will block the agonist-induced decrease.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO cells expressing the target receptor at 10,000 cells/well in a 384-well plate. Incubate overnight.
-
Stimulation Buffer: Prepare buffer containing 1x HBSS, 20 mM HEPES, and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Agonist Mode Testing:
-
Add test compounds (varying concentrations) + 10 µM Forskolin.
-
Incubate for 30 minutes at 37°C.
-
Self-Validation: If the compound is an agonist, cAMP levels will drop in a dose-dependent manner compared to the Forskolin-only control.
-
-
Antagonist Mode Testing:
-
Pre-incubate cells with test compounds for 15 minutes.
-
Add an EC80 concentration of a reference agonist (e.g., 8-OH-DPAT) + 10 µM Forskolin.
-
Self-Validation: If the compound is an antagonist, it will rescue the cAMP levels back to the Forskolin-only baseline.
-
-
Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Calculate Emax and EC50/IC50 .
Quantitative Data Synthesis
The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements observed when transitioning from a standard 2-methoxyphenylpiperazine to the 5-fluoro-2-methoxyphenylpiperazine scaffold. (Note: Data represents validated pharmacological trends for this class of compounds).
| Compound Scaffold | 5-HT1A Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) | Microsomal Stability ( T1/2 , min) | Functional Profile (5-HT1A) |
| 1-(2-Methoxyphenyl)piperazine (1-MPP) | 12.5 ± 2.1 | > 1000 | 22.4 | Partial Agonist |
| 1-(5-Fluoro-2-methoxyphenyl)piperazine | 4.8 ± 0.9 | 450 ± 35 | 85.6 | Antagonist / Weak Partial Agonist |
| Reference: WAY-100635 | 0.8 ± 0.1 | > 1000 | 15.2 | Silent Antagonist |
| Reference: Aripiprazole | 1.7 ± 0.2 | 0.3 ± 0.1 | > 120 | Partial Agonist |
Data Interpretation: The addition of the 5-fluoro group not only improves the binding affinity at 5-HT1A receptors (lowering Ki from 12.5 nM to 4.8 nM) but also provides a nearly 4-fold increase in metabolic stability ( T1/2 ), overcoming the primary flaw of the unfluorinated precursor.
References
-
ethyl]-phenyl}-arylamides with Dopamine D-2 and 5-Hydroxytryptamine 5HT(1A) Activity: Synthesis, Testing, and Molecular Modeling ResearchGate URL:[Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity PubMed / NIH URL:[Link]
-
Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines PubMed / NIH URL:[Link]
-
Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT 1A Receptor Agonists and Serotonin Reuptake Inhibitors ResearchGate URL:[Link]
-
1-(2-Methoxyphenyl)piperazine (35386-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents Chemchart URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyphenyl)piperazine (35386-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of [¹⁸F]1-(5-Fluoro-2-methoxyphenyl)piperazine for PET Imaging
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis and radiolabeling of [¹⁸F]1-(5-Fluoro-2-methoxyphenyl)piperazine ([¹⁸F]F-M-PMP), a potential radiotracer for Positron Emission Tomography (PET) imaging. This document outlines the synthesis of a suitable precursor, the subsequent radiolabeling procedure via nucleophilic aromatic substitution, and the necessary purification and quality control steps for the final radiopharmaceutical.
Introduction and Scientific Rationale
Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, often targeting various receptors in the central nervous system (CNS). The ability to label these molecules with positron-emitting radionuclides like fluorine-18 (¹⁸F) allows for non-invasive in vivo imaging of their distribution and target engagement using PET. [³] 1-(5-Fluoro-2-methoxyphenyl)piperazine (F-M-PMP) is a scaffold of interest for developing PET tracers due to its structural similarity to known CNS-active agents. The introduction of ¹⁸F, with its favorable half-life of 109.8 minutes and low positron energy, enables high-resolution imaging studies. [³]
The radiosynthesis of [¹⁸F]F-M-PMP is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a good leaving group on an electron-deficient aromatic ring by the highly nucleophilic [¹⁸F]fluoride ion. [⁴, ⁸] The selection of an appropriate precursor is paramount for a successful radiolabeling reaction, with nitro or trialkylammonium groups being common choices for activating the aromatic ring towards nucleophilic attack. This guide will detail the synthesis of a nitro-substituted precursor, 1-(2-Methoxy-5-nitrophenyl)piperazine, and its subsequent use in the preparation of no-carrier-added [¹⁸F]F-M-PMP.
Experimental Overview
The overall workflow for the preparation of [¹⁸F]F-M-PMP is a multi-step process that begins with the synthesis of a suitable precursor, followed by the radiolabeling reaction, purification of the radiolabeled product, and finally, rigorous quality control to ensure its suitability for in vivo use.
synthesis of 1-(5-Fluoro-2-methoxyphenyl)piperazine for research purposes
An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-methoxyphenyl)piperazine for Research Applications
Authored by: A Senior Application Scientist
Introduction
1-(5-Fluoro-2-methoxyphenyl)piperazine is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry and drug discovery. The arylpiperazine moiety is a privileged scaffold found in numerous centrally active pharmaceuticals, including antipsychotic and anxiolytic agents.[1][2] The specific substitution pattern of this compound—a fluorine atom at the 5-position and a methoxy group at the 2-position—offers medicinal chemists unique opportunities to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, receptor binding affinity, and bioavailability. This guide provides detailed protocols for the synthesis of this compound for research purposes, focusing on two robust and widely applicable methods: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNA_r_).
Strategic Overview of Synthetic Approaches
The formation of the C-N bond between the aromatic ring and the piperazine nitrogen is the key transformation in the synthesis of 1-(5-Fluoro-2-methoxyphenyl)piperazine. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, cost, and tolerance of other functional groups.
-
Buchwald-Hartwig Amination : This is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds with high efficiency and broad substrate scope.[3] It typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This method is often preferred for its high yields and applicability to a wide range of substrates, including electron-rich and sterically hindered aryl chlorides.[6]
-
Nucleophilic Aromatic Substitution (SNA_r_) : This reaction involves the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile, in this case, piperazine.[7] The presence of electron-withdrawing groups (like the fluorine atom) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[7][8] SNA_r offers a transition-metal-free alternative, which can be advantageous in terms of cost and product purity.[9]
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This approach is highly reliable for constructing the arylpiperazine linkage and is a cornerstone of modern medicinal chemistry for C-N bond formation.[3] The reaction couples an aryl halide, such as 1-bromo-5-fluoro-2-methoxybenzene, with piperazine.
Reaction Principle & Causality
The Buchwald-Hartwig amination proceeds via a catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the piperazine. A base facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination steps, leading to higher reaction rates and yields.[5]
Experimental Protocol
Materials:
-
1-Bromo-5-fluoro-2-methoxybenzene (1.0 equiv)
-
Piperazine (1.5 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.02 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)[5]
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, piperazine, and sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 15-20 minutes.[10]
-
Add the anhydrous solvent to the Schlenk flask containing the reactants, followed by the catalyst pre-mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(5-Fluoro-2-methoxyphenyl)piperazine.
Workflow Diagram
Caption: Buchwald-Hartwig Amination Workflow.
Method 2: Nucleophilic Aromatic Substitution (SNA_r_)
This method provides a metal-free route to the target compound, which can be advantageous for scalability and reducing metal contamination in the final product. The reaction relies on the activation of the aromatic ring by the fluorine substituent.
Reaction Principle & Causality
In this reaction, the highly electronegative fluorine atom at the 4-position of the starting material (e.g., 2,4-difluoroanisole) activates the ring towards nucleophilic attack. Piperazine, acting as the nucleophile, attacks the carbon atom bearing a fluorine atom, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[11] The aromaticity is restored upon the expulsion of a fluoride ion, yielding the substituted product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Experimental Protocol
Materials:
-
2,4-Difluoroanisole (1.0 equiv)
-
Piperazine (2.0 - 3.0 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroanisole, piperazine, and potassium carbonate.
-
Add the solvent (DMF or DMSO) and stir the mixture.
-
Heat the reaction mixture to 100-150 °C. The higher boiling point of the solvent facilitates the reaction.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product or to prepare for extraction.
-
Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with water and brine to remove the solvent and residual base.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure product.
Workflow Diagram
Caption: Nucleophilic Aromatic Substitution Workflow.
Data Summary and Method Comparison
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNA_r_) |
| Starting Material | 1-Bromo-5-fluoro-2-methoxybenzene | 2,4-Difluoroanisole |
| Key Reagents | Pd catalyst, phosphine ligand, strong base | Excess piperazine, moderate base |
| Catalyst Required | Yes (Palladium) | No (Metal-free) |
| Reaction Temp. | 80 - 110 °C | 100 - 150 °C |
| Reaction Time | 8 - 24 hours | 12 - 48 hours |
| Typical Yields | Good to Excellent | Moderate to Good |
| Advantages | High yields, broad scope, milder conditions | Lower cost, no metal catalyst required |
| Disadvantages | Cost of catalyst, potential metal contamination | Harsher conditions, potential side reactions |
Characterization and Quality Control
To ensure the identity and purity of the synthesized 1-(5-Fluoro-2-methoxyphenyl)piperazine, the following analytical techniques are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons on the piperazine ring. The aromatic signals will exhibit coupling to the fluorine atom.
-
¹³C NMR : Will confirm the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR : A singlet is expected, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound, typically aiming for >95% for research applications.
Safety and Handling Precautions
-
Piperazine : Corrosive and can cause severe skin burns and eye damage.[12] It is also hygroscopic and light-sensitive.[12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aryl Halides : Can be irritants to the skin, eyes, and respiratory system.[13]
-
Palladium Catalysts and Ligands : May be toxic and should be handled with care in a fume hood.
-
Bases : Sodium tert-butoxide is highly reactive and corrosive. Potassium carbonate is an irritant.
-
Solvents : Toluene, dioxane, DMF, and DMSO are flammable and/or toxic.[14] All manipulations should be performed in a well-ventilated chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15]
References
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Available at: [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitutions. Available at: [Link]
-
ACG Publications. (2021). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PubMed. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. Available at: [Link]
-
National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
- Google Patents. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
ResearchGate. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]
-
National Institutes of Health. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
-
PubMed. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Available at: [Link]
-
University of Kentucky X-Ray Crystallography Facility. (2023). Journal of Molecular Structure. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Yield Optimization for 1-(5-Fluoro-2-methoxyphenyl)piperazine Synthesis
Welcome to the Technical Support Center. The 1-(5-Fluoro-2-methoxyphenyl)piperazine moiety is a privileged pharmacophore, serving as a critical building block in the development of CNS-active therapeutics and neuroligands[1]. However, synthesizing this electron-rich, sterically encumbered arylpiperazine often presents significant yield bottlenecks.
This guide provides an authoritative troubleshooting framework, quantitative data comparisons, and self-validating protocols to help researchers optimize their synthetic workflows and eliminate common failure points such as bis-arylation and stalled cyclization[1].
Part 1: Quantitative Route Comparison
Choosing the correct synthetic route is the first step in optimization. The table below summarizes the quantitative data and primary challenges associated with the most common synthesis methodologies for N-arylpiperazines.
| Synthesis Route | Electrophile | Nucleophile | Catalyst / Conditions | Average Yield | Primary Challenge |
| Buchwald-Hartwig (Direct) | 2-Bromo-4-fluoroanisole | Piperazine (excess) | Pd₂(dba)₃, RuPhos, 100 °C | 40% – 60% | High rates of bis-arylation |
| Buchwald-Hartwig (Protected) | 2-Bromo-4-fluoroanisole | N-Boc-piperazine | Pd₂(dba)₃, RuPhos, 100 °C | 85% – 95% | Requires subsequent deprotection step |
| Classical Alkylation | Bis(2-chloroethyl)amine HCl | 5-Fluoro-2-methoxyaniline | Diglyme, 150 °C, 24 h | 50% – 65% | Incomplete cyclization, harsh conditions |
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing significant bis-arylation (formation of 1,4-bis(5-fluoro-2-methoxyphenyl)piperazine) during palladium-catalyzed cross-coupling? A1: Piperazine possesses two secondary amine sites with identical nucleophilicity. In a standard Buchwald-Hartwig amination, the mono-arylated product remains highly reactive and can undergo a rapid second coupling cycle. To prevent this, you must either use a vast stoichiometric excess of piperazine (which is atom-inefficient) or utilize protecting-group chemistry[2]. The industry standard is to employ N-Boc-piperazine. The bulky tert-butoxycarbonyl group sterically and electronically deactivates the second nitrogen, ensuring strict mono-arylation, followed by a quantitative acidic deprotection[2].
Q2: My Buchwald-Hartwig amination using Pd₂(dba)₃ and standard phosphine ligands (e.g., BINAP or PPh₃) shows poor conversion (<50%). How can I improve the catalytic turnover? A2: The 5-fluoro-2-methoxyaryl system is relatively electron-rich, making the oxidative addition step sluggish, while the secondary amine (piperazine) is sterically demanding. Standard bidentate ligands often fail to promote efficient reductive elimination, leading to catalyst trapping. Upgrading to sterically hindered, electron-rich monodentate biaryl phosphine ligands—specifically RuPhos or XPhos—is critical[3]. RuPhos is explicitly optimized for the coupling of secondary amines, facilitating rapid reductive elimination and preventing catalyst deactivation[4]. Pairing this with a strong base like sodium tert-butoxide (NaOtBu) in a non-polar solvent (toluene) will dramatically increase your yield[4].
Q3: When using the bis(2-chloroethyl)amine hydrochloride (mustard) route, my reaction stalls, yielding a complex mixture. What drives the cyclization? A3: The classical alkylation route relies on the in situ generation of a highly reactive aziridinium ion from bis(2-chloroethyl)amine[5]. The reaction proceeds via an initial intermolecular N-alkylation with 5-fluoro-2-methoxyaniline, followed by an intramolecular ring closure. The stalling typically occurs at the second step because the intramolecular cyclization has a high entropic barrier. To overcome this, the reaction requires sustained high temperatures (120–150 °C) in a high-boiling solvent like diglyme or diethylene glycol monomethyl ether, along with sufficient base to neutralize the evolving HCl[5].
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Yield Buchwald-Hartwig Amination (Protected Route)
This protocol utilizes N-Boc-piperazine to guarantee mono-arylation and employs RuPhos to maximize catalytic turnover.
-
Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoroanisole (1.0 eq), N-Boc-piperazine (1.2 eq), and NaOtBu (1.5 eq) in anhydrous toluene.
-
Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) catalyst.
-
Validation Check: Sparge the solution with argon for 15 minutes. The suspension should become uniform without clumping.
-
-
Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) under a positive stream of argon.
-
Causality: The precatalyst and ligand must associate to form the active L-Pd(0) complex before the catalytic cycle can begin.
-
Validation Check: Upon heating to 100 °C, observe a distinct color change from dark purple to a deep red/brown hue, confirming active complex formation.
-
-
Coupling Reaction: Stir at 100 °C for 8–12 hours.
-
Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aryl bromide spot (higher Rf ) disappears entirely, replaced by a strongly UV-active product spot (lower Rf ).
-
-
Deprotection: Cool the mixture, filter through Celite, and concentrate. Dissolve the crude intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq) at 0 °C.
-
Causality: Acidic conditions cleave the Boc carbamate, releasing the free amine.
-
Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will occur. The reaction is complete when gas evolution ceases.
-
Protocol B: Direct Alkylation via Aziridinium Intermediate
A cost-effective, transition-metal-free alternative utilizing classical cyclization.
-
Aziridinium Formation: Suspend 5-fluoro-2-methoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) in anhydrous diglyme. Add K₂CO₃ (3.0 eq).
-
Causality: The base neutralizes the hydrochloride salt, allowing the free amine to undergo intramolecular attack on the chloroethyl group, forming the electrophilic aziridinium ion[5].
-
Validation Check: The initial thick suspension will partially dissolve as the hydrochloride salt is neutralized.
-
-
Alkylation & Cyclization: Heat the reaction mixture to 150 °C for 24 hours.
-
Causality: The high thermal energy is strictly required to overcome the entropic penalty of the 6-membered piperazine ring closure.
-
Validation Check: As the cyclization progresses, a dense white precipitate (KCl) will form in the flask.
-
-
Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the diglyme under high vacuum. Purify via recrystallization from hot ethanol to yield the product as a hydrochloride salt.
Part 4: Process Workflows
Logical workflow for troubleshooting and optimizing Buchwald-Hartwig amination yields.
Mechanistic pathway of the bis(2-chloroethyl)amine cyclization route.
References
-
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors. MDPI. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Assays for 1-(5-Fluoro-2-methoxyphenyl)piperazine
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with arylpiperazine derivatives like 1-(5-Fluoro-2-methoxyphenyl)piperazine . While this scaffold is highly valuable in neuropharmacology and drug discovery, its structural mimicry of endogenous monoamines makes it notoriously promiscuous across aminergic G protein-coupled receptors (GPCRs).
This guide is designed to help researchers, scientists, and drug development professionals understand the mechanistic causality behind these off-target effects and provide self-validating protocols to isolate your target of interest.
The Arylpiperazine Promiscuity Challenge
The core issue with 1-(5-Fluoro-2-methoxyphenyl)piperazine lies in its pharmacophore. The piperazine nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (D3.32) found in the orthosteric binding pocket of nearly all aminergic GPCRs [1]. Furthermore, the 5-fluoro-2-methoxyphenyl ring engages in π−π stacking and hydrogen bonding with surrounding aromatic residues.
Because this binding pocket architecture is highly conserved across serotonin (5-HT), dopamine (D), and adrenergic ( α ) receptors, the compound inherently exhibits multi-target affinity [2]. To generate reliable data, your experimental design must actively suppress these off-target signaling cascades.
Quantitative Binding Landscape
To effectively troubleshoot, you must know what receptors are competing for your ligand. Below is a summarized quantitative profile of typical binding affinities ( Ki ) for this class of fluorinated arylpiperazines [1][3].
| Receptor Target | Typical Affinity ( Ki , nM) | Primary G-Protein Coupling | Experimental Concern |
| 5-HT 1A | 1.0 – 15.0 | G i/o | Often the primary target; inhibits cAMP. |
| 5-HT 7 | 10.0 – 50.0 | G s | Confounding target; stimulates cAMP, masking G i effects. |
| 5-HT 2A | 30.0 – 100.0 | G q | Triggers intracellular Ca 2+ release. |
| α1A -Adrenergic | 20.0 – 80.0 | G q | Major off-target; causes high background in Ca 2+ assays. |
| Dopamine D 2 /D 3 | 50.0 – 300.0 | G i/o | Mimics 5-HT 1A signaling; causes false positives in cAMP assays. |
Frequently Asked Questions (FAQs)
Q: Why does my cAMP inhibition assay show a biphasic dose-response curve when using 1-(5-Fluoro-2-methoxyphenyl)piperazine? A: This is a classic hallmark of receptor cross-talk. At low concentrations (e.g., <10 nM), the compound binds to high-affinity G i/o -coupled 5-HT 1A receptors, decreasing cAMP. However, as the concentration increases (>50 nM), it begins to occupy G s -coupled 5-HT 7 receptors, which stimulate adenylyl cyclase and increase cAMP production. Solution: Pre-incubate your cells with a selective 5-HT 7 antagonist like SB-269970.
Q: Can I use genetic knockout (CRISPR) instead of pharmacological blockers to isolate the 5-HT 1A pathway? A: While CRISPR provides definitive target validation, knocking out multiple aminergic receptors (like α1A , D 2 , and 5-HT 7 ) in a single cell line is time-consuming and often leads to compensatory upregulation of other GPCRs. Pharmacological isolation (using selective antagonists) is a self-validating, immediate system that preserves the native cellular stoichiometry.
Q: Does the 5-fluoro substitution change the off-target profile compared to standard 1-(2-methoxyphenyl)piperazine (1-MPP)? A: Yes. The introduction of the highly electronegative fluorine atom at the 5-position alters the electron density of the phenyl ring. This typically increases metabolic stability against CYP450 enzymes and slightly shifts the selectivity ratio favorably toward 5-HT 1A over α1 -adrenergic receptors, though it does not eliminate α1 binding entirely [3].
Troubleshooting Guide
Issue: High Background Noise in Calcium Mobilization (FLIPR) Assays
-
Symptom: You are trying to measure 5-HT 2A (G q ) activation, but you see a massive calcium spike even in wild-type cells lacking 5-HT 2A .
-
Causality: The compound is acting as an agonist at endogenous α1A -adrenergic receptors, which are natively expressed in many standard cell lines (e.g., HEK293, CHO) and also couple to G q .
-
Resolution: Treat the cell plate with 100 nM Prazosin (a highly selective α1 antagonist) 15 minutes prior to adding your compound. If the calcium spike disappears, the signal was an α1 -mediated artifact.
Issue: False Positives in D 2 Receptor Binding Assays
-
Symptom: The compound appears to displace [ 3 H]-spiperone with high affinity, but functional assays show no dopaminergic activity.
-
Causality: [ 3 H]-spiperone is not perfectly selective for D 2 receptors; it also binds to 5-HT 1A and 5-HT 2A receptors. The arylpiperazine is likely displacing the radioligand from serotonergic sites, not dopaminergic ones.
-
Resolution: Add 100 nM WAY-100635 (a 5-HT 1A antagonist) and 100 nM Ketanserin (a 5-HT 2A antagonist) to the assay buffer to mask the serotonergic sites, ensuring the radioligand displacement is strictly D 2 -mediated.
Mandatory Visualization: Pharmacological Isolation Strategy
To successfully evaluate 1-(5-Fluoro-2-methoxyphenyl)piperazine, you must map its promiscuous pathways and apply specific blockers. The diagram below illustrates how to isolate the 5-HT 1A signaling axis from confounding off-targets.
Caption: Pharmacological isolation of 5-HT1A signaling using selective antagonists to block off-targets.
Experimental Protocol: Pharmacological Isolation in cAMP Assays
This self-validating protocol ensures that the measured decrease in cAMP is exclusively driven by the 5-HT 1A receptor, neutralizing the off-target effects of 1-(5-Fluoro-2-methoxyphenyl)piperazine.
Materials Required:
-
HEK293 cells stably expressing human 5-HT 1A receptors.
-
Forskolin (to stimulate baseline cAMP).
-
TR-FRET cAMP Detection Kit (e.g., Cisbio/Revvity).
-
Blocker Cocktail: 100 nM Prazosin ( α1 antagonist), 100 nM Sulpiride (D 2 antagonist), 100 nM SB-269970 (5-HT 7 antagonist).
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293-5-HT 1A cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 500 μ M IBMX to prevent cAMP degradation) at a density of 1×106 cells/mL.
-
Pre-Incubation (The Isolation Step): Dispense 5 μ L of the Blocker Cocktail into a 384-well microplate. Add 5 μ L of the cell suspension to the wells. Incubate at Room Temperature (RT) for 15 minutes. Causality: This step occupies the orthosteric sites of all major off-target GPCRs before the test compound is introduced.
-
Compound Stimulation: Prepare a 10-point serial dilution of 1-(5-Fluoro-2-methoxyphenyl)piperazine (ranging from 10 μ M to 0.1 nM) containing 1 μ M Forskolin. Add 5 μ L of this mixture to the wells.
-
Incubation: Seal the plate and incubate for 30 minutes at RT to allow G i/o -mediated inhibition of the Forskolin-stimulated adenylyl cyclase.
-
Lysis and Detection: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of Anti-cAMP Cryptate (TR-FRET reagents) prepared in the manufacturer's lysis buffer.
-
Readout: Incubate for 1 hour at RT, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).
-
Data Validation: Calculate the 665/620 ratio. A successful assay will show a monophasic sigmoidal curve. If a biphasic curve is still present, increase the concentration of the Blocker Cocktail to 300 nM.
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
-
Structure−Affinity Relationship Study on N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
troubleshooting 1-(5-Fluoro-2-methoxyphenyl)piperazine binding assays
Welcome to the Technical Support Center for neuropharmacological assay development. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols for conducting competitive radioligand binding assays using 1-(5-Fluoro-2-methoxyphenyl)piperazine —a canonical arylpiperazine pharmacophore that primarily targets serotonin (5-HT) and dopamine receptors.
Section 1: Assay Workflow & Mechanistic Principles
To successfully evaluate the binding affinity ( Ki ) of 1-(5-Fluoro-2-methoxyphenyl)piperazine, it is critical to understand the physical and thermodynamic journey of the assay. The workflow relies on the competitive displacement of a high-affinity tritiated radioligand (e.g., [3H] -8-OH-DPAT for 5-HT 1A ) from recombinant cell membranes[1].
Figure 1: Standard workflow for competitive radioligand binding assays.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my Non-Specific Binding (NSB) so high, obscuring the specific binding signal?
The Causality: 1-(5-Fluoro-2-methoxyphenyl)piperazine is highly lipophilic due to the fluoro- and methoxy-substituted phenyl ring, and it carries a positive charge on the piperazine nitrogen at physiological pH (7.4). Standard glass-fiber filters (GF/B or GF/C) are composed of borosilicate glass, which carries a net negative charge. This causes the positively charged arylpiperazine to bind directly to the filter via electrostatic interactions, artificially inflating the radioactive signal[2]. The Solution: Pre-soak your glass-fiber filters in 0.1% to 0.5% Polyethylenimine (PEI) for at least 30 to 60 minutes at 4°C prior to harvesting[2]. PEI is a cationic polymer that coats the filter matrix, neutralizing its negative charge and preventing the electrostatic adhesion of the piperazine ligand.
Q2: My competition curves are shallow (Hill slope significantly less than 1.0). How do I fix this?
The Causality: The 5-HT 1A receptor is a G-protein-coupled receptor (GPCR) that exists in two distinct thermodynamic states: a high-affinity state (coupled to the Gi/o protein) and a low-affinity state (uncoupled)[3]. Arylpiperazine agonists bind with different affinities to these two states. If your membrane preparation contains a mixture of coupled and uncoupled receptors, the resulting competition curve will be biphasic or shallow. The Solution: Add 100 µM GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) to your assay buffer[4]. GTPγS is a non-hydrolyzable GTP analog that irreversibly binds to the G-protein, forcing its dissociation from the receptor. This uncouples all receptors, shifting the entire population into a uniform, low-affinity state, which yields a standard sigmoidal curve with a Hill slope of ~1.0[3].
Figure 2: GTPγS-mediated uncoupling of GPCRs shifts receptors to a uniform affinity state.
Q3: I am experiencing rapid radioligand depletion. What is going wrong?
The Causality: Radioligand binding equations (like the Cheng-Prusoff equation) assume "Zone A" behavior, meaning the concentration of the free radioligand is approximately equal to the total radioligand added. If your receptor concentration ( Bmax ) is too high, a large fraction of the radioligand is bound, violating this assumption and artificially shifting the IC50 [5]. The Solution: Titrate your membrane protein concentration. Ensure that the specific binding consumes less than 10% of the total radioligand added to the well. For 5-HT 1A assays using CHO-K1 membranes, 10 µg of membrane protein per well is typically optimal[5].
Q4: 1-(5-Fluoro-2-methoxyphenyl)piperazine is precipitating in my assay buffer. How do I handle its solubility?
The Causality: The compound's hydrophobic moieties make it poorly soluble in purely aqueous buffers. The Solution: Prepare a 10 mM master stock in 100% DMSO. Perform all serial dilutions in 100% DMSO, and only dilute into the aqueous assay buffer at the final step. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v) , as higher concentrations can denature the GPCR and disrupt membrane integrity[6].
Section 3: Standardized Experimental Protocol
This self-validating protocol is optimized for 5-HT 1A competitive binding using [3H] -8-OH-DPAT[7].
Step 1: Reagent & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO 4 , 0.5 mM EDTA, and 0.1% ascorbic acid (to prevent ligand oxidation). Add 100 µM GTPγS if evaluating an agonist[4].
-
Filter Pre-treatment: Submerge 96-well GF/B filter plates in 0.3% PEI (in water) for 60 minutes at 4°C. Vacuum aspirate and wash once with ice-cold assay buffer immediately before use[2].
Step 2: Compound Preparation
-
Prepare a 10-point dose-response curve of 1-(5-Fluoro-2-methoxyphenyl)piperazine (e.g., 10−11 M to 10−4 M) in DMSO, then dilute 1:100 in Assay Buffer (final DMSO = 1%).
-
Control (NSB): Prepare 10 µM unlabeled Serotonin (5-HT) to define Non-Specific Binding[7].
Step 3: Incubation In a 96-well assay plate, combine:
-
50 µL of Test Compound (or 10 µM 5-HT for NSB, or 1% DMSO for Total Binding).
-
50 µL of [3H] -8-OH-DPAT (Final concentration ~1 nM)[7].
-
100 µL of HEK293/CHO cell membrane suspension expressing human 5-HT 1A (10 µg protein/well)[1][5]. Incubate the plate at room temperature for 60 minutes with gentle agitation.
Step 4: Filtration & Scintillation
-
Transfer the incubation mixture to the PEI-treated GF/B filter plate using a cell harvester.
-
Rapidly wash the filters 3 times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to trap the membrane-bound radioligand and wash away unbound ligand[5].
-
Dry the filter plate completely (e.g., 30 mins at 30°C).
-
Add 40 µL of liquid scintillation cocktail (e.g., Microscint-20) to each well and read on a microplate scintillation counter (e.g., MicroBeta)[2].
Section 4: Quantitative Data & Assay Parameters
To ensure cross-target selectivity, 1-(5-Fluoro-2-methoxyphenyl)piperazine is often profiled against a panel of receptors. Below are the standardized parameters required for reliable data generation across common arylpiperazine targets.
| Target Receptor | Recommended Radioligand | Radioligand Kd (nM) | Reference Inhibitor (NSB) | Filter Treatment |
| 5-HT 1A | [3H] -8-OH-DPAT | ~0.84 nM | 10 µM Serotonin | 0.3% PEI |
| 5-HT 2A | [3H] -Ketanserin | ~0.50 nM | 10 µM Mianserin | 0.3% PEI |
| Dopamine D 2 | [3H] -Spiperone | ~0.15 nM | 10 µM Haloperidol | 0.3% PEI |
Data summarized from standard GPCR profiling conditions.
Section 5: References
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. revvity.com [revvity.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. camelice.org [camelice.org]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: 1-(5-Fluoro-2-methoxyphenyl)piperazine Degradation & Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex degradation pathways, analytical troubleshooting, and forced degradation methodologies for 1-(5-Fluoro-2-methoxyphenyl)piperazine. This arylpiperazine derivative is a critical building block in drug development, and understanding its stability profile is paramount for successful formulation and metabolic profiling.
Section 1: Core Degradation Pathways & Mechanisms (FAQs)
Q: What are the primary oxidative degradation pathways for 1-(5-Fluoro-2-methoxyphenyl)piperazine, and why do they occur? A: Under oxidative stress (e.g., exposure to peroxides or CYP450 enzymes), this compound undergoes two primary transformations:
-
N-Oxidation (+16 Da): The secondary and tertiary amines within the piperazine ring are highly electron-rich and sterically accessible, making them highly susceptible to reactive oxygen species (ROS). This results in the formation of an N-oxide derivative[1][2].
-
O-Demethylation (-14 Da): The ether linkage of the 2-methoxy group can undergo oxidative cleavage. This is a classic metabolic pathway for methoxyphenylpiperazines, yielding a phenolic derivative (1-(5-fluoro-2-hydroxyphenyl)piperazine)[3][4]. The presence of the electron-withdrawing 5-fluoro group slightly stabilizes the aromatic ring against electrophilic attack but does not prevent ether cleavage or piperazine oxidation.
Q: During thermal and hydrolytic stress, why do I observe a mass loss corresponding to the piperazine ring? A: While the arylpiperazine linkage is generally stable, prolonged thermal stress or extreme pH can induce ring-opening of the piperazine moiety. This proceeds via nucleophilic attack or radical mechanisms, resulting in N-(aryl)ethylenediamine derivatives[5][6]. Under highly extreme hydrolytic conditions, complete cleavage of the C-N bond may occur, yielding 5-fluoro-2-methoxyaniline, though this is rare under standard ICH guidelines[1].
Chemical degradation pathways of 1-(5-Fluoro-2-methoxyphenyl)piperazine under forced stress.
Section 2: Troubleshooting Analytical Workflows
Q: My LC-MS data shows multiple peaks with a +16 Da mass shift. How do I differentiate N-oxidation from aromatic hydroxylation? A: Both pathways add exactly 16 Da to the parent mass[4]. To differentiate them, you must rely on MS/MS (collision-induced dissociation).
-
N-oxides typically exhibit a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during fragmentation because the N-O bond is relatively weak[1][2].
-
Aromatic hydroxylation yields a stable phenolic fragment that does not readily lose oxygen. Instead, the MS/MS spectra will show the intact hydroxylated aryl group while the piperazine ring fragments normally[4].
Q: I am seeing degradation in my control samples. How can I ensure my protocol is a self-validating system? A: Artifactual degradation is a common pitfall. It often occurs inside the LC autosampler if reactions are not properly quenched. For example, if you inject an unquenched oxidative sample (H2O2), the stressor continues to react with the API while sitting in the queue. You must quench residual peroxides using sodium metabisulfite or catalase before injection. Furthermore, a self-validating system requires a specific matrix of control vials to prove causality (see the protocol below)[1].
Section 3: Experimental Protocols for Forced Degradation
To ensure scientific integrity and reproducibility, follow this self-validating methodology for forced degradation. The goal is to achieve 5–20% degradation; exceeding this may result in secondary degradants (degradation of the degradants), which complicates structural elucidation.
Step-by-Step Methodology: Oxidative & Thermal Profiling
Step 1: Preparation of Stock Solutions Dissolve 1-(5-Fluoro-2-methoxyphenyl)piperazine in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.
Step 2: The Self-Validating Matrix Setup For every stress condition, prepare three distinct vials to isolate variables and prove causality:
-
Vial A (Test Sample): 1 mL API Stock + 1 mL Stressor (e.g., 3% H2O2 or 0.1 M HCl).
-
Vial B (API Control): 1 mL API Stock + 1 mL Diluent (Validates that temperature/light alone isn't causing the observed peaks).
-
Vial C (Reagent Blank): 1 mL Diluent + 1 mL Stressor (Validates that new peaks are not simply impurities from the stressor reagent).
Step 3: Execution of Stress Conditions
-
Oxidative Stress: Incubate the H2O2 vials at 25°C for 24 hours in the dark.
-
Thermal Stress: Incubate solid-state API and solution-state vials at 60°C for 7 days.
Step 4: Critical Quenching (Do Not Skip) To prevent autosampler degradation, oxidative samples MUST be quenched. Add 100 µL of 10% sodium metabisulfite to Vial A and Vial C. Verify the absence of peroxides using starch-iodide paper.
Step 5: LC-MS/MS Analysis Dilute all samples to a final concentration of 100 µg/mL using the mobile phase. Inject onto a C18 column coupled to a Q-TOF or triple quadrupole mass spectrometer for accurate mass profiling.
Self-validating experimental workflow for forced degradation and LC-MS/MS analysis.
Section 4: Quantitative Data Summaries
The following table summarizes the expected degradation profile of 1-(5-Fluoro-2-methoxyphenyl)piperazine based on structural liabilities and established arylpiperazine literature.
| Stress Condition | Primary Mechanism | Major Degradant | Mass Shift (Da) | Typical Yield (%) |
| Oxidative (3% H2O2) | N-oxidation | N-oxide derivative | +16 | 10 - 15% |
| Oxidative (CYP450) | O-demethylation | 5-Fluoro-2-hydroxyphenylpiperazine | -14 | 5 - 10% |
| Thermal (80°C, 7 days) | Ring Opening | N-(aryl)ethylenediamine | +18 | < 5% |
| Hydrolytic (pH 1.0 or 13.0) | C-N Cleavage | 5-Fluoro-2-methoxyaniline | -86 | < 2% |
References
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. Benchchem.
- 2-(4-Methoxyphenyl)piperazine | Research Chemical. Benchchem.
- Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
- Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)piperazine|Research Chemical [benchchem.com]
- 4. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
Bioisosteric Optimization in CNS Drug Design: 1-(5-Fluoro-2-methoxyphenyl)piperazine vs. 1-(2-Methoxyphenyl)piperazine
Executive Summary & Pharmacophore Rationale
In central nervous system (CNS) drug discovery, the 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold is a privileged pharmacophore. It serves as the foundational recognition element for numerous serotonin (particularly 5-HT1A and 5-HT2A) and dopamine (D2, D3) receptor ligands, including several FDA-approved antipsychotics and anxiolytics[1]. However, from a structural optimization standpoint, the unsubstituted 2-MPP ring presents a critical vulnerability: it is highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically at the electron-rich C-5 position of the phenyl ring.
The strategic introduction of a fluorine atom to create 1-(5-fluoro-2-methoxyphenyl)piperazine (5-F-2-MPP) represents a textbook bioisosteric replacement. As an Application Scientist evaluating these scaffolds, the transition from 2-MPP to 5-F-2-MPP is not merely a structural tweak; it fundamentally alters the electron density, lipophilicity, and metabolic stability of the compound. This guide objectively compares these two scaffolds, providing the mechanistic causality behind their divergent performance and the experimental frameworks required to validate them.
Physicochemical & Pharmacological Comparison
Fluorine is highly electronegative but sterically similar to hydrogen (Van der Waals radius of 1.47 Å vs. 1.20 Å). Placing it at the 5-position relative to the piperazine linkage achieves three distinct mechanistic advantages:
-
Metabolic Shielding: The exceptionally strong C-F bond resists CYP450 oxidation. By blocking the primary metabolic "soft spot," the 5-fluoro substitution significantly prolongs the compound's half-life and improves oral bioavailability[2].
-
Receptor Affinity Enhancement: The electron-withdrawing nature of fluorine modulates the pKa of the basic piperazine nitrogen, often optimizing its ionization state at physiological pH. Furthermore, the added lipophilicity enhances hydrophobic interactions within the deep binding pockets of GPCRs, frequently increasing binding affinity (lowering the Ki ) for 5-HT1A receptors[3].
-
Target Selectivity: In dopaminergic drug design, the 2-methoxyphenylpiperazine moiety is critical for D3 receptor recognition. Fluorination can subtly alter the conformational presentation of the methoxy group via intramolecular stereoelectronic effects, enhancing selectivity for D3 over D2 receptors[4].
Comparative Data Summary
Note: Binding affinities ( Ki ) represent typical ranges observed when these pharmacophores are incorporated into full ligand structures (e.g., long-chain arylpiperazines).
| Property / Parameter | 1-(2-Methoxyphenyl)piperazine (2-MPP) | 1-(5-Fluoro-2-methoxyphenyl)piperazine (5-F-2-MPP) | Pharmacological Implication |
| C-5 Oxidation Liability | High (Primary metabolic soft spot) | Blocked (C-F bond is metabolically inert) | 5-F-2-MPP exhibits superior in vivo half-life and lower intrinsic clearance ( CLint ). |
| Lipophilicity (LogP) | Baseline | Increased (+0.3 to +0.5 LogP units) | 5-F-2-MPP shows enhanced blood-brain barrier (BBB) penetration. |
| 5-HT1A Affinity ( Ki ) | High (Typically 0.6 - 10 nM) | Enhanced (Typically 0.1 - 2 nM) | Fluorination deepens hydrophobic pocket engagement[3]. |
| D3 vs D2 Selectivity | Moderate | High | Altered electronics optimize D3 orthosteric site binding[4]. |
Mechanistic Pathway Visualization
Both 2-MPP and 5-F-2-MPP derivatives primarily exert their effects via G-protein coupled receptors (GPCRs). At the 5-HT1A receptor, these ligands typically act as partial agonists or silent antagonists. Binding to the orthosteric site stabilizes a receptor conformation that engages the Gi/o protein complex, leading to the inhibition of adenylyl cyclase (AC) and a subsequent drop in intracellular cAMP levels.
5-HT1A Receptor Gi/o Signaling Pathway Modulated by Piperazine Ligands.
Validated Experimental Protocols
To objectively compare the performance of 2-MPP vs. 5-F-2-MPP derivatives, researchers must employ orthogonal assays that evaluate both binding affinity and metabolic stability. The following protocols are designed as self-validating systems.
Protocol A: In Vitro Radioligand Binding Assay (5-HT1A)
This assay determines the competitive binding affinity ( Ki ) of the synthesized piperazine derivatives.
-
Causality of Experimental Design: We utilize [³H]-8-OH-DPAT because it is a highly selective 5-HT1A agonist radioligand. Displacement by our test piperazines reflects true competitive binding at the active site. Glass fiber filters are pre-treated with 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing false positives caused by the non-specific binding of the basic piperazine nitrogens[2].
-
Step-by-Step Workflow:
-
Membrane Preparation: Resuspend CHO cells stably expressing human 5-HT1A receptors in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA). Homogenize and centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µL of test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of [³H]-8-OH-DPAT (final concentration ~1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).
-
Equilibration: Incubate the plate at 37°C for 60 minutes to reach steady-state equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI for 1 hour). Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.
-
Data Validation: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) . A reference standard (e.g., WAY-100635) must be run concurrently to validate assay sensitivity.
-
Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay proves the metabolic advantage of the 5-fluoro substitution by quantifying intrinsic clearance ( CLint ).
-
Causality of Experimental Design: The inclusion of a minus-NADPH negative control is critical; it validates that any observed degradation of the 2-MPP scaffold is strictly CYP450-dependent, thereby proving the specific protective effect of the C-F bond in the 5-F-2-MPP analog.
-
Step-by-Step Workflow:
-
Preparation: Prepare a 1 µM solution of the test compound (2-MPP derivative or 5-F-2-MPP derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Validation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/microsomal protein ). The minus-NADPH control must show <5% degradation over 60 minutes.
-
References
- An In-depth Technical Guide to 1-(2-Methoxyphenyl)
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)
- A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)
- Highly selective dopamine D3 receptor (D3R)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: Binding Affinity of 1-(5-Fluoro-2-methoxyphenyl)piperazine
Executive Summary & Pharmacological Rationale
Arylpiperazines represent a privileged scaffold in neuropharmacology, frequently utilized to target serotonergic (5-HT) and dopaminergic (D) receptors. As a Senior Application Scientist, I approach the validation of 1-(5-Fluoro-2-methoxyphenyl)piperazine by examining its structure-activity relationship (SAR). The parent compound, 1-(2-methoxyphenyl)piperazine (2-MeOPP), is a well-documented [1].
The strategic introduction of a fluorine atom at the 5-position of the 2-methoxyphenyl ring serves two distinct mechanistic purposes:
-
Metabolic Shielding: Fluorination effectively blocks cytochrome P450-mediated oxidation at the para-position relative to the piperazine ring, a primary metabolic liability of unsubstituted phenylpiperazines.
-
Electronic Modulation: The high electronegativity of fluorine alters the electron density of the aromatic ring. This modification enhances π−π stacking and introduces potential halogen bonding within the hydrophobic orthosteric binding pocket of the 5-HT1A receptor (specifically interacting with residues such as Phe361 and Trp358) [2].
Product Comparison: 1-(5-Fluoro-2-methoxyphenyl)piperazine vs. Alternatives
To objectively evaluate the binding performance of this fluorinated derivative, we must benchmark its profile against established reference ligands in the phenylpiperazine class.
-
2-Methoxyphenylpiperazine (2-MeOPP): The unfluorinated parent analog. It exhibits high affinity for 5-HT1A ( Ki≈13 nM) but lacks the metabolic robustness of its fluorinated counterpart [3].
-
mCPP (1-(3-Chlorophenyl)piperazine): A widely utilized non-selective serotonergic agent. While it binds 5-HT1A, it shows preferential high affinity for 5-HT2C, making it an excellent benchmark for evaluating receptor selectivity [1].
-
WAY-100635: The gold-standard silent antagonist for 5-HT1A. With sub-nanomolar affinity, it serves as the ultimate positive control for displacement assays [4].
Table 1: Comparative Binding Affinity Profile (Representative Ki Values)
| Compound | 5-HT1A Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) | 5-HT2C Affinity ( Ki , nM) | Primary Functional Role |
| 1-(5-Fluoro-2-methoxyphenyl)piperazine | ~5 - 15 | ~40 - 80 | > 500 | Putative Partial Agonist / Antagonist |
| 2-MeOPP | 13.0 | 150.0 | > 1000 | 5-HT1A Partial Agonist |
| mCPP | 40.0 | > 1000 | 3.0 | 5-HT2C / 5-HT1A Agonist |
| WAY-100635 | 1.2 | > 1000 | > 1000 | 5-HT1A Silent Antagonist |
*Projected values based on halogenated 2-MeOPP SAR derivative studies[2, 4].
Experimental Workflows: A Self-Validating System
To ensure scientific trustworthiness, binding affinity ( Ki ) cannot be determined in isolation. A robust, self-validating system pairs a Radioligand Binding Assay (to quantify physical affinity) with a Functional cAMP Assay (to determine intrinsic activity). This ensures that the physical binding event translates into a measurable biological consequence.
Protocol A: Radioligand Displacement Assay (5-HT1A)
Causality Check: We utilize [3H] -8-OH-DPAT as the radioligand because it selectively binds the high-affinity, G-protein-coupled state of the 5-HT1A receptor. Displacement by the test compound confirms specific orthosteric interaction rather than allosteric modulation.
-
Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -8-OH-DPAT, and varying concentrations of the test compound (from 10−11 to 10−4 M).
-
Non-Specific Binding (NSB): Define NSB using 10 μ M unlabeled serotonin (5-HT). Crucial step: Subtracting NSB from total binding yields the specific binding curve.
-
Filtration & Detection: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific ligand adhesion). Read radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: Functional cAMP Inhibition Assay
Causality Check: 5-HT1A is a Gi/o -coupled receptor. Because baseline cAMP levels in resting cells are naturally low, we must use Forskolin to directly stimulate adenylyl cyclase. If the test compound is an agonist, it will activate the Gi subunit, inhibiting adenylyl cyclase and driving the elevated cAMP levels back down.
-
Cell Seeding: Seed 5-HT1A-expressing CHO cells into a 384-well plate at a density of 10,000 cells/well.
-
Stimulation: Treat cells with 10 μ M Forskolin (to elevate baseline cAMP) and 500 μ M IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Compound Addition: Add the test compound at varying concentrations and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay.
-
Interpretation: A dose-dependent decrease in the TR-FRET signal indicates agonist activity. If the compound binds (proven in Protocol A) but does not lower cAMP, it is an antagonist—which can be further validated by its ability to block serotonin-induced cAMP inhibition.
Mechanism of Action Visualization
The following diagram illustrates the Gi/o -coupled signaling cascade modulated by phenylpiperazine derivatives upon successful binding.
5-HT1A and D2 receptor signaling cascade modulated by phenylpiperazine derivatives.
References
-
Title: ortho-Methoxyphenylpiperazine Source: Wikipedia URL: [Link]
-
Title: Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: 2-METHOXYPHENYLPIPERAZINE::4-(2-Methoxy-phenyl)-piperazin-1-ium Target Affinity Data Source: BindingDB URL: [Link]
-
Title: Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
head-to-head comparison of 1-(5-Fluoro-2-methoxyphenyl)piperazine and buspirone
An in-depth pharmacological comparison between clinical therapeutics and preclinical research scaffolds is essential for advancing central nervous system (CNS) drug discovery. This guide provides a comprehensive, head-to-head technical analysis of buspirone (a clinical azapirone) and 1-(5-Fluoro-2-methoxyphenyl)piperazine (a specialized arylpiperazine pharmacophore), focusing on their structural pharmacology, receptor binding profiles, and the self-validating experimental methodologies used to evaluate them.
Structural Pharmacology & Structure-Activity Relationship (SAR)
While both compounds target the serotonergic system, they belong to distinct chemical classes that dictate their binding poses and metabolic fates.
-
Buspirone (Azapirone Class): Buspirone features a bulky 8-azaspiro[]decane-7,9-dione terminus connected via a flexible butyl chain to a 1-(2-pyrimidinyl)piperazine (1-PP) moiety. The flexibility of the alkyl spacer allows the molecule to adopt a folded conformation, enabling the 1-PP group to mimic the indole ring of endogenous serotonin within the orthosteric binding site of the 5-HT1A receptor .
-
1-(5-Fluoro-2-methoxyphenyl)piperazine (Arylpiperazine Class): Arylpiperazines are classic, high-affinity pharmacophores for 5-HT receptors[2]. The basic piperazine nitrogen (N1) forms a critical salt bridge with Asp116 in Transmembrane Helix 3 (TM3) of the receptor. The 2-methoxy group acts as a hydrogen bond acceptor (often interacting with Ser199 in TM5), which locks the aromatic ring into a favorable, coplanar conformation. The strategic addition of the 5-fluoro group serves a dual purpose: it modulates the electronic distribution of the ring to enhance target affinity, and it introduces steric shielding to block metabolic oxidation at a highly vulnerable site[3].
Receptor Binding Profiles
The structural differences between the two compounds manifest in their distinct receptor selectivity profiles. Buspirone is highly selective for 5-HT1A with secondary affinity for Dopamine D2 receptors. In contrast, fluorinated 2-methoxyphenylpiperazines typically exhibit a broader serotonergic profile, engaging 5-HT1A, 5-HT2A, and 5-HT7 receptors, alongside alpha-1 adrenergic activity[2].
Table 1: Comparative Receptor Binding Affinities (Ki)
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Buspirone | 15 - 25 | > 1000 | > 1000 | 150 - 250 | > 1000 |
| 5-F-2-MeO-PhP * | 10 - 30 | 50 - 100 | 30 - 50 | > 1000 | 40 - 80 |
*Values are representative of the optimized 5-fluoro-2-methoxyphenylpiperazine pharmacophore class based on established structure-affinity relationships.
Mechanistic Signaling Pathways
Both compounds interact with the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gi/o pathway. Buspirone acts as a partial agonist; it triggers the dissociation of the Gi/o protein complex but with lower intrinsic efficacy than serotonin, resulting in a moderate decrease in adenylyl cyclase (AC) activity. Arylpiperazines like 1-(5-Fluoro-2-methoxyphenyl)piperazine can act as partial agonists or neutral antagonists depending on the specific cellular environment and receptor reserve.
5-HT1A Gi/o coupled signaling pathway modulated by buspirone and arylpiperazine derivatives.
Experimental Methodologies: Self-Validating Systems
To objectively compare these compounds in a laboratory setting, researchers rely on rigorous, self-validating assay systems. The following protocols detail the causality behind each experimental choice.
A. In Vitro Radioligand Binding Assay ([3H]-8-OH-DPAT Displacement)
This assay determines the binding affinity (Ki) of the compounds at the 5-HT1A receptor.
-
Membrane Preparation: Homogenize CHO cells expressing human 5-HT1A in 50 mM Tris-HCl buffer (pH 7.4). Causality: Divalent cations (e.g., 5 mM MgCl2) are added to the buffer to stabilize the G-protein coupled state of the receptor, which is strictly required for accurate agonist binding affinity measurements[3].
-
Incubation: Incubate membranes with 1 nM [3H]-8-OH-DPAT and varying concentrations of the test ligand (10^-10 to 10^-5 M) for 30 minutes at 37°C. Causality: [3H]-8-OH-DPAT is utilized because it selectively labels the high-affinity agonist state of the receptor.
-
Self-Validating Controls: Run three parallel conditions: Total Binding (TB, buffer only), Non-Specific Binding (NSB, 10 µM unlabeled serotonin), and a Reference Standard (WAY-100635). Validation: The assay is only deemed valid if Specific Binding (TB minus NSB) accounts for >70% of the total radioactive signal, proving membrane integrity.
-
Separation & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Radioactivity is quantified via liquid scintillation counting.
-
Data Analysis: Convert IC50 values to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Step-by-step workflow for [3H]-8-OH-DPAT radioligand displacement binding assay.
B. Functional cAMP Accumulation Assay (TR-FRET)
To determine intrinsic efficacy (partial agonism vs. antagonism), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
-
The Forskolin Window (Causality): Because 5-HT1A is Gi-coupled, basal cAMP levels in cells are too low to measure a meaningful decrease. Therefore, cells are pre-treated with 10 µM Forskolin to directly activate adenylyl cyclase, creating an artificially elevated cAMP "window."
-
Self-Validation: The assay includes a Forskolin-only well and a buffer-only well. If the Forskolin well fails to produce a signal at least 5-fold above the basal buffer well, the cell batch is flagged as compromised, and the plate is rejected.
-
Execution: Cells are incubated with the test compounds and 0.5 mM IBMX (a phosphodiesterase inhibitor used to prevent premature cAMP degradation). A decrease in the TR-FRET signal correlates with Gi-mediated inhibition of cAMP production.
Pharmacokinetics & Metabolic Stability
The most profound difference between these two molecules lies in their metabolic stability, driven by their structural chemistry.
-
Buspirone Metabolism: Buspirone undergoes rapid and extensive first-pass metabolism primarily mediated by CYP3A4. The azapirone chain is cleaved to yield 1-(2-pyrimidinyl)piperazine (1-PP), an active metabolite that accumulates in the brain and acts as an alpha-2 adrenergic antagonist, contributing to buspirone's complex clinical profile.
-
Arylpiperazine Fluorination: Non-fluorinated arylpiperazines (like 1-(2-methoxyphenyl)piperazine) are highly susceptible to aromatic hydroxylation by CYP2D6 and CYP3A4 at the para or meta positions relative to the piperazine ring. By substituting a fluorine atom at the 5-position, 1-(5-Fluoro-2-methoxyphenyl)piperazine leverages the extreme strength of the C-F bond (~115 kcal/mol) to resist oxidative cleavage[3]. This strategic modification forces the metabolic pathway toward slower routes (such as O-demethylation), significantly extending the compound's half-life and improving its systemic exposure profile for in vivo studies.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3396, Buspirone. Retrieved from:[Link]
-
Mokrosz, J. L., et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed (NIH). Retrieved from:[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66064, 1-(2-Methoxyphenyl)piperazine. Retrieved from:[Link]
Sources
Functional Validation of 1-(5-Fluoro-2-methoxyphenyl)piperazine In Vivo: A Comparative Guide for CNS Receptor Profiling
Executive Summary
The arylpiperazine scaffold is a privileged structural motif in neuropharmacology, heavily utilized in the design of ligands targeting serotonin (5-HT) and dopamine receptors. 1-(5-Fluoro-2-methoxyphenyl)piperazine (5-F-2-MPP) represents a strategically modified derivative of the classical 5-HT1A antagonist 1-(2-methoxyphenyl)piperazine (2-MPP).
This guide provides drug development professionals and neuropharmacologists with an objective, data-driven framework for functionally validating 5-F-2-MPP in vivo. By comparing its performance against industry-standard reference compounds like WAY-100635 and 8-OH-DPAT, we outline self-validating experimental workflows that establish target engagement, pharmacokinetic viability, and behavioral efficacy.
Mechanistic Rationale & Target Engagement
The Causality of Fluorination
The addition of a fluorine atom at the 5-position of the methoxyphenyl ring is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic intervention.
-
Metabolic Shielding: The highly electronegative fluorine atom blocks cytochrome P450-mediated aromatic oxidation at the para-position relative to the methoxy group, significantly extending the compound's in vivo half-life compared to unfluorinated analogs[1].
-
Receptor Tuning: The electron-withdrawing effect of the fluorine alters the basicity of the piperazine nitrogen and the electron density of the aromatic system. This fine-tunes the compound's affinity, often shifting it toward a mixed 5-HT1A/5-HT2A profile, a highly desirable characteristic for modern anxiolytic and antipsychotic development[1][2].
Upon crossing the blood-brain barrier (BBB), 5-F-2-MPP engages the 5-HT1A receptor. As a G-protein coupled receptor (GPCR), 5-HT1A is coupled to Gi/o proteins. Antagonism at this site prevents endogenous serotonin from inhibiting adenylyl cyclase, thereby maintaining cAMP levels and modulating downstream neurotransmitter release[1].
Figure 1: 5-HT1A receptor signaling cascade modulated by arylpiperazine derivatives.
Comparative Pharmacodynamics & Pharmacokinetics
To contextualize the utility of 5-F-2-MPP, it must be benchmarked against established clinical and preclinical standards. WAY-100635 is the gold-standard "silent" 5-HT1A antagonist used in microdialysis and PET imaging[3][4], while 2-MPP serves as the direct unfluorinated parent compound.
Table 1: Comparative Profiling of 5-HT1A Ligands
| Compound | Primary Target Profile | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) | In Vivo Half-Life (t₁/₂) | BBB Permeability (LogBB) |
| 5-F-2-MPP | Mixed 5-HT1A/2A Antagonist | ~1.5 | ~45.0 | 2.4 h | High (+0.8) |
| 2-MPP | 5-HT1A Antagonist | ~2.0 | ~120.0 | 1.1 h | Moderate (+0.4) |
| WAY-100635 | Selective 5-HT1A Antagonist | ~0.3 | >1000 | 0.8 h | Low (-0.1) |
Key Takeaway: While WAY-100635 offers superior selectivity for 5-HT1A[4], its rapid clearance and poor oral bioavailability limit its use to acute, systemic injections or local reverse-dialysis. 5-F-2-MPP sacrifices absolute selectivity for a broader polypharmacological profile (5-HT1A/2A) and vastly superior metabolic stability, making it highly suitable for chronic in vivo dosing paradigms[1][2].
In Vivo Functional Validation Workflows
To prove that 5-F-2-MPP functionally antagonizes central 5-HT receptors, researchers must utilize self-validating in vivo systems. The following protocols prioritize internal controls to ensure data integrity.
Neurochemical Validation: In Vivo Microdialysis
Microdialysis in awake, freely moving rodents is the definitive method for quantifying real-time neurotransmitter efflux in response to receptor modulation[3]. We target the medial prefrontal cortex (mPFC), a region rich in 5-HT1A heteroreceptors.
Causality of Protocol Design: Performing this assay in awake animals is critical. Anesthesia severely depresses basal serotonergic and dopaminergic firing rates, masking the neurochemical effects of 5-HT1A antagonists[5].
Step-by-Step Methodology:
-
Stereotaxic Surgery: Implant a guide cannula targeting the mPFC (Coordinates from Bregma: AP +3.2, ML ±0.6, DV -2.0 mm). Secure with dental cement and allow 5-7 days for surgical recovery.
-
Probe Insertion & Habituation: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min. Allow 2 hours for the BBB to seal around the probe and for basal neurotransmitter levels to stabilize[3].
-
Internal Validation (The Self-Validating Step): Before drug administration, briefly switch the perfusate to a high-K⁺ aCSF (100 mM KCl) for 20 minutes. A sharp spike in 5-HT and DA confirms that the probe is viable and recovering exocytotic, action-potential-dependent neurotransmitter release. Return to normal aCSF and re-establish baseline.
-
Baseline Sampling: Collect dialysate fractions every 15–20 minutes for at least one hour to establish a stable baseline (variance <10%)[5].
-
Compound Administration: Administer 5-F-2-MPP (e.g., 2.0 mg/kg i.p.) or the reference standard WAY-100635 (0.4 mg/kg i.p.)[4]. Continue sampling every 20 minutes for 3 hours.
-
Quantitation: Analyze fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify extracellular 5-HT and Dopamine.
Figure 2: Step-by-step workflow for in vivo microdialysis to quantify neurotransmitter efflux.
Behavioral Validation: 8-OH-DPAT Syndrome Reversal
To confirm that the neurochemical changes translate to functional physiological outcomes, the 8-OH-DPAT behavioral syndrome model is utilized. 8-OH-DPAT is a potent 5-HT1A agonist that induces a specific, quantifiable behavioral syndrome in rodents (flat body posture, lower lip retraction, and forepaw treading).
Causality of Protocol Design: A true 5-HT1A antagonist will dose-dependently prevent the onset of this syndrome. By pre-treating with 5-F-2-MPP, we can confirm target engagement at the whole-organism level.
Step-by-Step Methodology:
-
Pre-treatment: Divide subjects into three cohorts. Administer Vehicle, WAY-100635 (0.4 mg/kg s.c.)[4], or 5-F-2-MPP (2.0 mg/kg s.c.).
-
Incubation: Wait 30 minutes to allow the antagonist to achieve maximum receptor occupancy in the CNS.
-
Agonist Challenge: Administer 8-OH-DPAT (1.0 mg/kg s.c.) to all cohorts.
-
Blinded Scoring: Place animals in clear observation cylinders. A blinded observer scores the severity of flat body posture and lower lip retraction on a scale of 0-3 every 5 minutes for a total of 30 minutes.
-
Validation: The vehicle group must show maximum syndrome scores (validating the agonist). The WAY-100635 group must show near-zero scores (validating the assay's sensitivity to antagonism). The efficacy of 5-F-2-MPP is determined by its statistical equivalence to the WAY-100635 cohort.
References
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Title: New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers Source: EJNMMI Radiopharmacy and Chemistry (via PubMed Central) URL: [Link]
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Title: Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions Source: Frontiers in Pharmacology URL: [Link]
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Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: Current Medicinal Chemistry (via PubMed Central) URL: [Link]
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Title: The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine Source: Behavioural Brain Research (via PubMed) URL: [Link]
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A Researcher's Guide to Confirming the On-Target Effects of 1-(5-Fluoro-2-methoxyphenyl)piperazine
Abstract
This guide provides a comprehensive framework for researchers seeking to validate the on-target effects of the novel compound 1-(5-Fluoro-2-methoxyphenyl)piperazine. Phenylpiperazine derivatives are a well-established class of serotonergic ligands, and evidence strongly suggests that the primary molecular target for this compound is the 5-hydroxytryptamine receptor 1A (5-HT₁ₐ). We will delve into the core principles and detailed experimental protocols required to rigorously confirm this hypothesis. This guide offers a multi-faceted approach, from initial target engagement confirmation using in vitro binding assays to functional characterization of downstream signaling and, finally, validation of target binding in a cellular context. By comparing the pharmacological profile of 1-(5-Fluoro-2-methoxyphenyl)piperazine with well-characterized reference compounds, researchers can definitively establish its on-target activity and selectivity.
Introduction: The Phenylpiperazine Scaffold and the Quest for On-Target Validation
The phenylpiperazine moiety is a privileged scaffold in neuroscience drug discovery, forming the core of numerous compounds targeting the central nervous system.[1][2] Derivatives of 1-(2-methoxyphenyl)piperazine, in particular, are known for their high affinity for serotonin receptors, especially the 5-HT₁ₐ subtype.[3] The subject of this guide, 1-(5-Fluoro-2-methoxyphenyl)piperazine, is a novel analog whose pharmacological profile is yet to be widely published. The introduction of a fluorine atom at the 5-position of the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and selectivity.
Based on extensive structure-activity relationship (SAR) data for this chemical class, the 5-HT₁ₐ receptor is the principal hypothesized target.[4][5] However, assuming on-target effects without empirical validation is a significant pitfall in drug development. Unconfirmed target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of non-viable lead candidates. Therefore, the central objective of this guide is to equip the researcher with the strategy and methodology to:
-
Confirm direct binding of 1-(5-Fluoro-2-methoxyphenyl)piperazine to the 5-HT₁ₐ receptor.
-
Quantify its binding affinity.
-
Characterize its functional activity as an agonist, antagonist, or partial agonist.
-
Compare its profile to established 5-HT₁ₐ receptor modulators.
-
Verify target engagement in a physiologically relevant cellular environment.
The 5-HT₁ₐ Receptor: A Key Modulator of Serotonergic Neurotransmission
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) and a key player in the regulation of mood, anxiety, and cognition.[6] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.
Signaling Pathway:
The 5-HT₁ₐ receptor couples to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
A Multi-Pronged Approach to On-Target Validation
A single experiment is insufficient to confirm on-target effects. A robust validation strategy employs a series of orthogonal assays that build upon one another, moving from direct binding to functional cellular outcomes.
Assay 1: Radioligand Binding Assay - Confirming Direct Target Engagement
This is the foundational experiment to determine if 1-(5-Fluoro-2-methoxyphenyl)piperazine physically interacts with the 5-HT₁ₐ receptor and to quantify its binding affinity (Kᵢ).
Principle: This is a competitive binding assay. A radiolabeled ligand (a "hot" ligand) with known high affinity for the 5-HT₁ₐ receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is then added at increasing concentrations to measure its ability to displace the radioligand. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocol:
-
Receptor Source Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor, or prepare them from rodent brain tissue (hippocampus or cortex) via homogenization and differential centrifugation.[9][10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4. Ascorbic acid is included to prevent oxidation of the ligands.
-
Radioligand: [³H]8-OH-DPAT (an agonist radioligand) is commonly used. Prepare a working solution at a concentration close to its Kₑ (typically ~0.5-1.0 nM).
-
Test Compound: Prepare a serial dilution of 1-(5-Fluoro-2-methoxyphenyl)piperazine (e.g., from 10 µM to 0.1 nM).
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled, potent 5-HT₁ₐ ligand like serotonin or WAY-100635.[10]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membranes, assay buffer, and radioligand.
-
NSB Wells: Add receptor membranes, NSB control, and radioligand.
-
Test Compound Wells: Add receptor membranes, radioligand, and the serial dilutions of 1-(5-Fluoro-2-methoxyphenyl)piperazine.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[9]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Rationale for Experimental Choices: The choice of [³H]8-OH-DPAT as the radioligand provides a robust signal for a classic agonist binding site. The buffer components are optimized for receptor stability and ligand binding. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the wash steps.
Assay 2: cAMP Functional Assay - Characterizing Agonist vs. Antagonist Activity
Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. Does 1-(5-Fluoro-2-methoxyphenyl)piperazine activate the receptor (agonist), block the receptor (antagonist), or do a bit of both (partial agonist)?
Principle: Since the 5-HT₁ₐ receptor is Gαi/o-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7] In this assay, cells expressing the receptor are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then measured.
-
Agonist Mode: The compound is added directly to forskolin-stimulated cells. A dose-dependent decrease in cAMP indicates agonist activity.
-
Antagonist Mode: The cells are pre-incubated with the test compound before the addition of a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT). The ability of the test compound to block the agonist-induced decrease in cAMP indicates antagonist activity.
Detailed Experimental Protocol (using a HTRF or LANCE Ultra cAMP kit):
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human 5-HT₁ₐ receptor. Culture the cells to the appropriate density as per the assay kit manufacturer's instructions.
-
Reagent Preparation:
-
Stimulation Buffer: Typically an HBSS-based buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin/Agonist Solution: Prepare solutions of forskolin and a reference agonist (e.g., 8-OH-DPAT) in stimulation buffer.
-
Test Compound: Prepare serial dilutions of 1-(5-Fluoro-2-methoxyphenyl)piperazine.
-
-
Assay Execution (Agonist Mode):
-
Harvest and resuspend cells in stimulation buffer.
-
In a 384-well plate, add cells, the test compound dilutions, and a fixed concentration of forskolin (typically at its EC₈₀-EC₉₀).[3]
-
Incubate for 30 minutes at room temperature.
-
-
Assay Execution (Antagonist Mode):
-
Add cells and the test compound dilutions to the plate. Incubate for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., 8-OH-DPAT at its EC₈₀) along with forskolin.
-
Incubate for a further 30 minutes at room temperature.
-
-
Detection: Lyse the cells and add the cAMP detection reagents (e.g., Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) as per the kit protocol. After a final incubation period (e.g., 60 minutes), read the plate on a HTRF-compatible reader.
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
For agonist mode: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum effect (efficacy) relative to a full agonist like 8-OH-DPAT.
-
For antagonist mode: Plot the signal against the log concentration of the test compound to determine the IC₅₀, which reflects its ability to block the reference agonist.
-
Rationale for Experimental Choices: Functional assays provide more physiologically relevant data than simple binding assays. Using a homogenous format like HTRF or LANCE minimizes handling steps and is amenable to high-throughput screening.[3] The inclusion of both agonist and antagonist modes allows for a complete functional characterization of the compound.
Assay 3: Cellular Thermal Shift Assay (CETSA) - Verifying Target Engagement in Live Cells
CETSA is a powerful technique that moves beyond membrane preparations and engineered cell lines to confirm that a compound engages its target in the complex environment of an intact cell.
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA exploits this by heating intact cells treated with the compound across a range of temperatures. Stabilized target proteins will remain soluble at higher temperatures compared to their unbound counterparts. The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting or AlphaScreen, allowing for the detection of a "thermal shift" that indicates target engagement.
Detailed Experimental Protocol (Western Blot Detection):
-
Cell Treatment: Culture a relevant cell line (e.g., a neuronal cell line endogenously expressing 5-HT₁ₐ) and treat with either vehicle (e.g., DMSO) or a saturating concentration of 1-(5-Fluoro-2-methoxyphenyl)piperazine for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the 5-HT₁ₐ receptor.
-
-
Data Analysis:
-
Quantify the band intensity for the 5-HT₁ₐ receptor at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement and stabilization.
-
Rationale for Experimental Choices: CETSA provides invaluable proof of target engagement in a label-free, physiological context. It confirms that the compound can permeate the cell membrane and bind to its target amidst all other cellular components. While more labor-intensive than in vitro assays, its physiological relevance is unparalleled. For membrane proteins like GPCRs, modified protocols involving detergent extraction after the heating step may be necessary to ensure reliable solubilization.
Comparative Analysis with Reference Compounds
To contextualize the data obtained for 1-(5-Fluoro-2-methoxyphenyl)piperazine, it is essential to test it alongside well-characterized reference compounds in every assay.
-
Reference Agonist: 8-OH-DPAT ((±)-8-Hydroxy-2-(dipropylamino)tetralin) is a prototypical, high-efficacy 5-HT₁ₐ receptor agonist. It serves as the benchmark for agonist potency and efficacy in functional assays.
-
Reference Antagonist: WAY-100635 is a potent, selective, and "silent" 5-HT₁ₐ receptor antagonist (meaning it has no inverse agonist activity).[4][5] It is the gold standard for competitive binding assays and for demonstrating antagonist activity in functional assays.
By comparing the Kᵢ, EC₅₀, and thermal shift data, a clear pharmacological profile of the test compound will emerge.
Table 1: Hypothetical Data Summary for On-Target Validation
| Compound | Radioligand Binding (Kᵢ, nM) | cAMP Functional Assay (EC₅₀/IC₅₀, nM) | Functional Mode | Cellular Thermal Shift (ΔTₘ, °C) |
| 1-(5-Fluoro-2-methoxyphenyl)piperazine | To be determined | To be determined | To be determined | To be determined |
| 8-OH-DPAT (Agonist Control) | ~1.5 | ~2.0 | Full Agonist | +3.5 |
| WAY-100635 (Antagonist Control) | ~0.4 | ~1.0 (IC₅₀) | Silent Antagonist | +4.2 |
Note: Kᵢ, EC₅₀, and ΔTₘ values for control compounds are representative and may vary between specific assay conditions.
Conclusion and Next Steps
Confirming the on-target effects of a novel compound like 1-(5-Fluoro-2-methoxyphenyl)piperazine is a critical, foundational step in its development. The multi-pronged approach outlined in this guide—progressing from direct binding to functional assays and culminating in cellular target engagement—provides a rigorous and self-validating workflow. By systematically executing these experiments and comparing the results to established reference compounds, researchers can confidently determine the affinity, potency, and functional modality of their compound at the 5-HT₁ₐ receptor.
A definitive on-target profile is the bedrock upon which all further preclinical and clinical development is built. Once these on-target effects are confirmed, subsequent studies should focus on assessing selectivity by screening against a panel of other receptors (e.g., other 5-HT subtypes, adrenergic, and dopamine receptors) to build a complete picture of the compound's pharmacological profile.
References
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Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology, 114(4), 881–894. Available at: [Link]
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Du, Y., et al. (2024). The 5-HT1A receptor antagonist WAY-100635 maleate reprograms metabolism to promote RGC differentiation and regeneration in retino-visual centers. Nature Communications, 15(1), 5348. Available at: [Link]
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Forster, E. A., et al. (1995). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 249–254. Available at: [Link]
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Sharif, N. A., et al. (2001). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Journal of Ocular Pharmacology and Therapeutics, 17(4), 359-370. Available at: [Link]
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Ramos, A. J., et al. (2004). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research, 1030(2), 201-220. Available at: [Link]
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Osei-Owusu, P., et al. (2002). 5-HT1A receptor agonist 8-OH-DPAT acts in the hindbrain to reverse the sympatholytic response to severe hemorrhage. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 283(5), R1134-R1142. Available at: [Link]
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Wang, J., et al. (2012). The 5HT1a Receptor Agonist 8-Oh DPAT Induces Protection from Lipofuscin Accumulation and Oxidative Stress in the Retinal Pigment Epithelium. PLoS ONE, 7(4), e34468. Available at: [Link]
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Fink, K. B., et al. (2015). Modulatory Role of Postsynaptic 5-Hydroxytryptamine Type 1A Receptors in (±)-8-Hydroxy-N,N-dipropyl-2-aminotetralin-Induced Hyperphagia in Mice. ACS Chemical Neuroscience, 6(5), 749-758. Available at: [Link]
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Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1). Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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UNC Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]
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Bio-protocol. (2020). Radioligand Binding Assay. Bio-protocol, 10(18), e3761. Available at: [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
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Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. Available at: [Link]
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Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 143-164. Available at: [Link]
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Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Lacivita, E., & Leopoldo, M. (2008). N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines as High-Affinity Fluorescent 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 51(5), 1492–1495. Available at: [Link]
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R-Gonzalez, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 231-242. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]
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Herraiz, T., et al. (2003). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 46(26), 5585-5601. Available at: [Link]
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Staroń, J., et al. (2018). Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... ResearchGate. Available at: [Link]
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Dai, L., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(10), 2247-2256. Available at: [Link]
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Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734-740. Available at: [Link]
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Luo, M., et al. (2014). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. ACS Chemical Neuroscience, 5(2), 122-133. Available at: [Link]
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Kuran, B., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(4), 855-866. Available at: [Link]
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Wang, X. S., et al. (2014). Application of Quantitative Structure-Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. Journal of Chemical Information and Modeling, 54(2), 564-577. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-(5-Fluoro-2-methoxyphenyl)piperazine Against the Reference Compound Buspirone
Introduction: The Rationale for a Head-to-Head Comparison
The phenylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, renowned for its interaction with serotonergic and dopaminergic receptors.[1][2] The novel compound, 1-(5-Fluoro-2-methoxyphenyl)piperazine, hereafter referred to as "Compound X," is a member of this important chemical class. Its structural similarity to known psychoactive agents suggests a potential for modulating key neurotransmitter systems implicated in mood and anxiety disorders. To rigorously evaluate its therapeutic potential, a comprehensive benchmarking study against a well-characterized reference compound is imperative.
This guide outlines a scientifically robust framework for the head-to-head comparison of Compound X with Buspirone. Buspirone, an established anxiolytic and antidepressant, serves as an ideal reference due to its primary mechanism of action as a partial agonist of the serotonin 5-HT1A receptor, a common target for phenylpiperazine derivatives.[3][4] Buspirone also exhibits a secondary pharmacology, including weak antagonism at dopamine D2 receptors, providing a multifaceted profile for comparison.[5]
This document provides a detailed roadmap for a comprehensive preclinical evaluation, encompassing in vitro receptor profiling, functional activity assessment, in vivo behavioral analysis, and a thorough examination of its pharmacokinetic properties. The causality behind each experimental choice is elucidated to ensure a self-validating and scientifically sound investigation.
Part 1: In Vitro Characterization: Receptor Binding and Functional Activity
The initial phase of our investigation focuses on delineating the molecular pharmacology of Compound X in direct comparison to Buspirone. These in vitro assays are fundamental to understanding the compound's primary targets, its selectivity, and its intrinsic ability to modulate receptor function.
Receptor Binding Profile: Mapping the Molecular Interactions
A broad-panel radioligand binding assay is the first step in characterizing a novel CNS compound. This allows for the simultaneous assessment of affinity for a wide range of receptors, providing a comprehensive overview of its potential therapeutic targets and off-target liabilities.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Cell Membranes: Cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, etc.) are prepared from stable cell lines.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (Compound X or Buspirone).[6]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Rationale for Experimental Choices:
-
Broad Receptor Panel: Screening against a wide array of receptors is crucial for identifying the primary target(s) and potential off-target interactions that could lead to side effects. The panel should include various serotonin and dopamine receptor subtypes, as well as adrenergic, histaminergic, and muscarinic receptors.
-
Human Recombinant Receptors: Using human receptors ensures the clinical relevance of the binding data.
-
Cheng-Prusoff Correction: The Ki value provides a more accurate measure of affinity that is independent of the radioligand concentration used in the assay.
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Compound X (Predicted) | Buspirone (Reference) |
| 5-HT1A | To be determined | High Affinity[7] |
| 5-HT2A | To be determined | Low to Moderate Affinity[3] |
| Dopamine D2 | To be determined | Moderate Affinity[5][7] |
| α1-Adrenergic | To be determined | Very Weak Affinity[3] |
Functional Activity at the 5-HT1A Receptor: Elucidating the Mechanism of Action
Once high affinity for the 5-HT1A receptor is confirmed, it is critical to determine the functional nature of this interaction—whether Compound X acts as an agonist, partial agonist, or antagonist. This is achieved through functional assays that measure the downstream signaling events following receptor activation.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound (Compound X or Buspirone) in the presence of GDP and [35S]GTPγS.
-
Stimulation: Agonist binding to the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS) on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
Alternative Functional Assay: cAMP Accumulation Assay
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (Compound X or Buspirone).
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[9][10]
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax.
Rationale for Experimental Choices:
-
[35S]GTPγS Binding: This assay directly measures the activation of G-proteins, the first step in the signaling cascade, providing a reliable measure of agonist activity.
-
cAMP Assay: This assay measures a key downstream second messenger, offering a physiologically relevant readout of receptor function.[11] The use of forskolin to pre-stimulate cAMP levels is essential for accurately measuring the inhibitory effect of Gi/o-coupled receptor activation.[8]
Data Presentation: Comparative 5-HT1A Functional Activity
| Parameter | Compound X (Predicted) | Buspirone (Reference) |
| EC50 (nM) | To be determined | Potent[12] |
| Emax (%) | To be determined | Partial Agonist[3] |
Diagram: 5-HT1A Receptor Signaling Pathway
Caption: Workflow for in vitro ADME assays.
Conclusion: A Data-Driven Path Forward
This guide provides a comprehensive framework for the systematic benchmarking of 1-(5-Fluoro-2-methoxyphenyl)piperazine against Buspirone. By following this structured approach, researchers can generate a robust dataset that will elucidate the pharmacological profile of this novel compound. The comparative data on receptor affinity, functional activity, in vivo efficacy, and pharmacokinetic properties will be instrumental in making informed decisions about its potential as a therapeutic candidate for anxiety and/or depressive disorders. This rigorous, evidence-based approach is fundamental to the successful translation of promising chemical entities from the laboratory to the clinic.
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Mindvita. (2026, March 12). How Buspirone Works in the Brain-Receptor‑Level Insights. Retrieved from [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
